1-(1-Ethoxy-vinyl)-4-fluoro-benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
1-(1-ethoxyethenyl)-4-fluorobenzene |
InChI |
InChI=1S/C10H11FO/c1-3-12-8(2)9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 |
InChI Key |
AGISGKANZPEKBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(1-Ethoxy-vinyl)-4-fluoro-benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(1-ethoxy-vinyl)-4-fluoro-benzene, a valuable intermediate in organic synthesis. The document details a robust synthetic methodology, presents key quantitative data, and includes predicted spectroscopic characterization for the target compound.
Synthetic Strategy: The Horner-Wadsworth-Emmons Reaction
The synthesis of this compound can be efficiently achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, 4-fluoroacetophenone. The HWE reaction is a widely used and reliable method for the formation of carbon-carbon double bonds and offers several advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and a simpler purification process due to the water-soluble nature of the phosphate byproduct.[1][2]
The overall reaction scheme is as follows:
Scheme 1: Synthesis of this compound via the Horner-Wadsworth-Emmons reaction.
The key steps in this synthesis involve the preparation of the phosphonate reagent, diethyl (ethoxymethyl)phosphonate, followed by its deprotonation to form the reactive carbanion, which then undergoes nucleophilic addition to 4-fluoroacetophenone to yield the desired vinyl ether.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. The yield is an estimate based on similar olefination reactions of acetophenones.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₁FO | N/A |
| Molecular Weight | 166.19 g/mol | N/A |
| Starting Material | 4-Fluoroacetophenone | N/A |
| Reagent | Diethyl (ethoxymethyl)phosphonate | N/A |
| Base | Sodium hydride (NaH) | [2] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Reaction Temperature | 0 °C to room temperature | [1] |
| Estimated Yield | 75-85% | N/A |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Reagents
-
Diethyl (ethoxymethyl)phosphonate
-
4-Fluoroacetophenone
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (nitrogen or argon) apparatus
Procedure
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous THF to the flask to create a suspension of sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (ethoxymethyl)phosphonate (1.0 equivalent) in anhydrous THF to the sodium hydride suspension via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate carbanion.
-
-
Olefination Reaction:
-
Cool the solution of the phosphonate carbanion back to 0 °C.
-
Slowly add a solution of 4-fluoroacetophenone (1.0 equivalent) in anhydrous THF to the reaction mixture via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Predicted Spectroscopic Characterization
The following table provides the predicted spectroscopic data for this compound based on the analysis of similar compounds.
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.30 (m, 2H, Ar-H), 7.10-7.00 (m, 2H, Ar-H), 4.35 (s, 1H, =CH₂), 4.05 (s, 1H, =CH₂), 3.85 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.35 (t, J = 7.0 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163.0 (d, ¹JCF ≈ 245 Hz, C-F), 158.0 (C=CH₂), 133.0 (d, ⁴JCF ≈ 3 Hz, C-Ar), 128.0 (d, ³JCF ≈ 8 Hz, CH-Ar), 115.5 (d, ²JCF ≈ 21 Hz, CH-Ar), 85.0 (=CH₂), 64.0 (-OCH₂CH₃), 14.5 (-OCH₂CH₃) |
| IR (neat, cm⁻¹) | ν: 3050 (Ar-H stretch), 2980, 2870 (C-H stretch), 1640 (C=C stretch), 1600, 1500 (Ar C=C stretch), 1230 (C-O stretch, aryl-alkyl ether), 1100 (C-F stretch)[3][4] |
| Mass Spectrometry (EI) | m/z (%): 166 (M⁺, 100), 138, 123, 109, 96 |
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers and scientists in drug development can utilize this information for the efficient production of this key synthetic intermediate.
References
characterization of 1-(1-ethoxy-vinyl)-4-fluoro-benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of 1-(1-ethoxy-vinyl)-4-fluoro-benzene, a fluorinated vinyl ether with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route, predicted physicochemical and spectroscopic properties based on analogous structures, and potential reactivity. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and similar molecules.
Introduction
Vinyl ethers are a versatile class of organic compounds characterized by an ether linkage to a vinyl group.[1] Their electron-rich double bond makes them valuable intermediates in a variety of organic transformations, including cycloadditions, Claisen rearrangements, and polymerizations.[2][3] The incorporation of a fluorine atom into organic molecules can significantly modulate their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated building blocks are of high interest in medicinal chemistry and materials science.
This guide focuses on the characterization of this compound, a molecule combining the reactivity of a vinyl ether with the unique properties imparted by a fluorine substituent on the aromatic ring.
Predicted Physicochemical Properties
The physicochemical properties of this compound have been predicted based on its structural similarity to 1-ethynyl-4-fluorobenzene and general principles of organic chemistry.
| Property | Predicted Value | Reference/Basis |
| Molecular Formula | C₁₀H₁₁FO | - |
| Molecular Weight | 166.19 g/mol | - |
| Appearance | Colorless liquid | Analogy to similar vinyl ethers |
| Boiling Point | ~180-200 °C | Higher than 1-ethynyl-4-fluorobenzene due to increased molecular weight and polarity |
| Solubility | Soluble in common organic solvents (e.g., ether, THF, CH₂Cl₂); Insoluble in water.[4] | General solubility of ethers and aromatic compounds |
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the metal-catalyzed addition of ethanol to the terminal alkyne, 1-ethynyl-4-fluorobenzene.[5] Palladium and gold catalysts are known to be effective for such transformations.[6]
Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a general guideline based on known procedures for the synthesis of vinyl ethers from terminal alkynes.[3][5]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-ethynyl-4-fluorobenzene (1.0 eq).
-
Addition of Reagents: Add anhydrous toluene as the solvent, followed by an excess of anhydrous ethanol (e.g., 5.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the catalyst system, for example, by dissolving palladium(II) acetate (0.05 eq) and a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 eq) in a small amount of toluene.
-
Reaction Initiation: Add the catalyst solution to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (or a temperature appropriate for the chosen catalyst) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Predicted Spectroscopic Data
The following spectroscopic data are predicted for this compound based on the known spectra of 1-ethynyl-4-fluorobenzene and the expected contributions from the ethoxy and vinyl groups.[7][8]
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.2 | m | 2H | Aromatic protons ortho to the vinyl group |
| ~7.1-6.9 | m | 2H | Aromatic protons meta to the vinyl group |
| ~4.5-4.2 | d | 1H | Vinylic proton (geminal) |
| ~4.1-3.8 | d | 1H | Vinylic proton (geminal) |
| ~3.8 | q | 2H | -O-CH₂-CH₃ |
| ~1.3 | t | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~162 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |
| ~158 | =C(OEt)-Ar |
| ~135 | Aromatic C-C(vinyl) |
| ~128 (d, ³JCF ≈ 8 Hz) | Aromatic CH (ortho) |
| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic CH (meta) |
| ~85 | =CH₂ |
| ~63 | -O-CH₂- |
| ~15 | -CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium-Strong | Aliphatic C-H stretch |
| ~1640 | Strong | C=C stretch (vinyl) |
| ~1600, 1500 | Medium | Aromatic C=C stretch |
| ~1240 | Strong | C-O-C stretch (asymmetric) |
| ~1100 | Strong | C-O-C stretch (symmetric) |
| ~1220 | Strong | C-F stretch |
Mass Spectrometry
| m/z | Interpretation |
| 166 | [M]⁺ (Molecular ion) |
| 138 | [M - C₂H₄]⁺ |
| 123 | [M - C₂H₅O]⁺ |
| 109 | [M - C₂H₅O - CH₂]⁺ |
| 95 | [C₆H₄F]⁺ |
Reactivity and Potential Applications
This compound is expected to exhibit reactivity characteristic of electron-rich alkenes.[9][10] The double bond can act as a nucleophile, readily undergoing electrophilic addition reactions.[11][12]
Logical Workflow for Reactivity Studies
Caption: Potential reaction pathways for this compound.
Applications in Drug Development and Organic Synthesis
-
Scaffold for Heterocycle Synthesis: The vinyl ether moiety can be a precursor for various heterocyclic systems through cycloaddition or condensation reactions.
-
Bioorthogonal Chemistry: The unique reactivity of the vinyl ether could potentially be exploited in bioorthogonal ligation reactions.
-
Monomer for Fluorinated Polymers: This compound could serve as a monomer for the synthesis of specialty polymers with tailored properties such as hydrophobicity and thermal stability.[13]
-
Intermediate in Multi-step Synthesis: The vinyl ether can be readily converted to other functional groups, such as ketones or aldehydes, via hydrolysis, making it a useful synthetic intermediate.
Conclusion
References
- 1. Ether - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Fulvene Vinyl Ethers by Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Fluorobenzene(462-06-6) 1H NMR [m.chemicalbook.com]
- 9. Alkene Reactivity [www2.chemistry.msu.edu]
- 10. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 11. gauthmath.com [gauthmath.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 20.210.105.67 [20.210.105.67]
1-(1-ethoxy-vinyl)-4-fluoro-benzene physical properties
For Researchers, Scientists, and Drug Development Professionals
Comparative Physicochemical Data
While data for 1-(1-ethoxy-vinyl)-4-fluoro-benzene is unavailable, the properties of 1-ethynyl-4-fluorobenzene are presented below for contextual reference. It is imperative to note that the vinyl ether functionality in the requested compound will lead to different physical properties compared to the ethynyl group.
| Property | 1-ethynyl-4-fluorobenzene | This compound |
| Molecular Formula | C₈H₅F | C₁₀H₁₁FO |
| Molecular Weight | 120.12 g/mol | Calculated: 166.19 g/mol |
| Boiling Point | 55-56 °C at 40 mmHg | To be determined |
| Melting Point | 26-27 °C | To be determined |
| Density | 1.048 g/mL at 25 °C | To be determined |
| Refractive Index | n20/D 1.516 | To be determined |
Proposed Synthesis: Wittig Reaction
A plausible and widely used method for the synthesis of vinyl ethers from ketones is the Wittig reaction. This approach would utilize the commercially available 4-fluoroacetophenone and a suitable phosphonium ylide.
Synthetic Workflow
Caption: Proposed synthesis of this compound via Wittig reaction.
Experimental Protocol: Synthesis
Materials:
-
(Ethoxymethyl)triphenylphosphonium chloride
-
4-fluoroacetophenone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add (ethoxymethyl)triphenylphosphonium chloride (1.1 eq).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, during which the ylide should form, often indicated by a color change.
-
-
Wittig Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 4-fluoroacetophenone (1.0 eq) in anhydrous THF.
-
Slowly add the solution of 4-fluoroacetophenone to the cold ylide solution via cannula or syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to yield the final product.
-
Experimental Protocols for Physical Property Determination
The following are generalized protocols for the determination of the physical properties of a newly synthesized liquid organic compound.
Boiling Point Determination
Method: Simple Distillation. This method is suitable for determining the boiling point of a liquid at a given pressure and for purification.
Apparatus:
-
Round-bottom flask
-
Distillation head with a thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Place a small volume of the purified this compound into a round-bottom flask.
-
Assemble the simple distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and the first drop of condensate falls into the receiving flask.
-
Continue to record the temperature range over which the majority of the liquid distills. A narrow boiling range is indicative of a pure compound.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Density Determination
Method: Using a Pycnometer (for high precision) or a Graduated Cylinder and Balance.
Procedure (using a graduated cylinder):
-
Weigh an empty, dry 10 mL graduated cylinder and record its mass.
-
Carefully add a known volume (e.g., 5.0 mL) of this compound to the graduated cylinder.
-
Weigh the graduated cylinder with the liquid and record the new mass.
-
Calculate the mass of the liquid by subtracting the mass of the empty cylinder.
-
Density is calculated as mass divided by volume (g/mL).
-
Perform the measurement at a recorded temperature, as density is temperature-dependent.
Refractive Index Determination
Method: Using an Abbe Refractometer. The refractive index is a measure of how much light bends as it passes through the liquid and is a characteristic property of a pure compound.
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath
Procedure:
-
Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
Circulate water from a constant temperature bath (typically 20 °C) through the refractometer prisms.
-
Place a few drops of the purified this compound onto the lower prism.
-
Close the prisms and allow a few moments for the sample to reach thermal equilibrium.
-
Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
Read the refractive index from the scale. Record the temperature at which the measurement was taken (e.g., n²⁰/D, where 20 is the temperature in Celsius and D refers to the sodium D-line wavelength).
Melting Point Determination
Should the synthesized this compound be a solid at room temperature, its melting point can be determined as follows:
Method: Using a Mel-Temp apparatus or similar melting point apparatus.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Place a small amount of the crystalline solid into a capillary tube, sealed at one end.
-
Pack the solid down to the bottom of the tube.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly at first, and then more slowly as the expected melting point is approached.
-
Record the temperature at which the first liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.
Spectroscopic and Synthetic Profile of 1-(1-Ethoxyvinyl)-4-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical guide on the predicted spectroscopic characteristics of 1-(1-ethoxyvinyl)-4-fluorobenzene. Due to the absence of published experimental data for this specific compound, this guide synthesizes information from analogous structures and spectroscopic principles to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. A general experimental protocol for its synthesis is also proposed. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 1-(1-ethoxyvinyl)-4-fluorobenzene. These predictions are based on the analysis of its structural fragments: the 4-fluorophenyl group and the 1-ethoxyvinyl group, with data extrapolated from similar compounds found in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ Standard: Tetramethylsilane (TMS)
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
| ~7.40 - 7.60 | Multiplet | 2H | Ar-H (ortho to F) | |
| ~7.00 - 7.20 | Multiplet | 2H | Ar-H (meta to F) | |
| ~4.55 | Doublet | 1H | =CH₂ (geminal, trans to OEt) | J ≈ 2.5 Hz |
| ~4.15 | Doublet | 1H | =CH₂ (geminal, cis to OEt) | J ≈ 1.5 Hz |
| ~3.95 | Quartet | 2H | -O-CH₂-CH₃ | J = 7.0 Hz |
| ~1.35 | Triplet | 3H | -O-CH₂-CH₃ | J = 7.0 Hz |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162.5 (d, ¹JCF ≈ 245 Hz) | Ar-C (para, C-F) |
| ~158.0 | =C(OEt)-Ar |
| ~133.0 (d, ³JCF ≈ 8 Hz) | Ar-C (ortho) |
| ~128.5 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso) |
| ~115.5 (d, ²JCF ≈ 21 Hz) | Ar-C (meta) |
| ~86.0 | =CH₂ |
| ~63.5 | -O-CH₂-CH₃ |
| ~14.5 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2980, ~2870 | Medium | Aliphatic C-H stretch |
| ~1640 | Strong | C=C stretch (vinyl ether) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1230 | Strong | C-O-C stretch (asymmetric) |
| ~1160 | Strong | C-F stretch |
| ~1050 | Strong | C-O-C stretch (symmetric) |
| ~840 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion | Notes |
| 166 | [M]⁺ | Molecular ion |
| 151 | [M - CH₃]⁺ | Loss of a methyl radical from the ethoxy group |
| 138 | [M - C₂H₄]⁺ | McLafferty rearrangement (loss of ethene) |
| 121 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |
Proposed Experimental Protocols
Synthesis of 1-(1-Ethoxyvinyl)-4-fluorobenzene
A plausible synthetic route to 1-(1-ethoxyvinyl)-4-fluorobenzene is the Wittig reaction, starting from the commercially available 4-fluoroacetophenone.
Reaction Scheme:
4-Fluoroacetophenone + (Ethoxymethyl)triphenylphosphonium chloride --(Base)--> 1-(1-Ethoxyvinyl)-4-fluorobenzene + Triphenylphosphine oxide
Detailed Protocol:
-
Preparation of the Wittig Reagent: To a stirred suspension of (ethoxymethyl)triphenylphosphonium chloride in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a strong base such as n-butyllithium or potassium tert-butoxide is added dropwise. The mixture is stirred at this temperature for 1 hour to form the corresponding ylide.
-
Wittig Reaction: A solution of 4-fluoroacetophenone in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(1-ethoxyvinyl)-4-fluorobenzene.
Spectroscopic Analysis Workflow
Caption: Workflow for the synthesis and spectroscopic characterization of 1-(1-ethoxyvinyl)-4-fluorobenzene.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic properties of 1-(1-ethoxyvinyl)-4-fluorobenzene. The tabulated data for NMR, IR, and MS, along with the proposed synthetic protocol, are intended to facilitate future experimental work on this compound. Researchers are encouraged to use this guide as a foundational reference, while also recognizing that experimental verification is essential for confirming these predicted values.
Technical Guide: 1-(1-Ethoxy-vinyl)-4-fluoro-benzene
Disclaimer: The compound 1-(1-ethoxy-vinyl)-4-fluoro-benzene does not have a publicly registered CAS number, and validated experimental data for its synthesis and properties are not available in the public domain. This technical guide is therefore based on a proposed synthetic route and predicted data derived from established chemical principles and analogous reactions found in the scientific literature. It is intended for informational purposes for researchers, scientists, and drug development professionals.
Introduction
This compound is an enol ether derivative of fluorinated styrene. Enol ethers are versatile synthetic intermediates in organic chemistry, participating in a variety of transformations such as hydrolysis to ketones, cycloadditions, and polymerization. The presence of a fluorine atom on the benzene ring can significantly influence the electronic properties and metabolic stability of the molecule, making it a potentially valuable building block in medicinal chemistry and materials science. This guide outlines a proposed synthesis, predicted physicochemical properties, and expected spectroscopic data for this compound.
Proposed Synthesis: Gold(I)-Catalyzed Hydroalkoxylation
A plausible and efficient method for the synthesis of this compound is the gold(I)-catalyzed hydroalkoxylation of 1-ethynyl-4-fluorobenzene with ethanol. This reaction typically proceeds with high atom economy and follows Markovnikov's regioselectivity to yield the desired branched vinyl ether.[1][2][3]
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Quantitative Data (Predicted)
The following table summarizes the predicted quantitative data for the proposed synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| 1-Ethynyl-4-fluorobenzene | 1.20 g (10.0 mmol, 1.0 equiv) | Commercially available starting material.[4][5] |
| Ethanol | 2.30 g (50.0 mmol, 5.0 equiv) | Used in excess as both reactant and solvent. |
| Catalyst | ||
| [IPrAuCl] | 0.062 g (0.1 mmol, 1 mol%) | IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene. A common and effective catalyst for hydroalkoxylation. |
| Silver triflate (AgOTf) | 0.026 g (0.1 mmol, 1 mol%) | Used as a halide scavenger to generate the active cationic gold(I) species. |
| Reaction Conditions | ||
| Solvent | Ethanol (anhydrous) | |
| Temperature | 60 °C | Typical temperature for gold-catalyzed hydroalkoxylation reactions. |
| Reaction Time | 4 hours | Reaction progress should be monitored by TLC or GC-MS. |
| Product | ||
| Molecular Formula | C10H11FO | |
| Molecular Weight | 166.19 g/mol | |
| Predicted Yield | ~85% | Based on reported yields for similar gold-catalyzed hydroalkoxylation reactions. |
| Predicted Purity | >95% | After purification by column chromatography. |
| Predicted Spectroscopic Data | ||
| 1H NMR (CDCl3, 400 MHz) | δ 7.40-7.35 (m, 2H), 7.05-7.00 (m, 2H), 4.60 (d, J=2.0 Hz, 1H), 4.25 (d, J=2.0 Hz, 1H), 3.80 (q, J=7.0 Hz, 2H), 1.30 (t, J=7.0 Hz, 3H) | Chemical shifts are estimated. Coupling constants are typical for vinyl protons and ethyl groups. |
| 13C NMR (CDCl3, 100 MHz) | δ 162.5 (d, J=245 Hz), 158.0, 135.0 (d, J=3 Hz), 128.0 (d, J=8 Hz), 115.5 (d, J=22 Hz), 88.0, 63.0, 15.0 | Chemical shifts are estimated. The large coupling constant for the carbon bearing the fluorine is characteristic. |
| IR (neat, cm-1) | ~3050 (Ar-H), 2980 (C-H), 1640 (C=C), 1510 (Ar C=C), 1230 (C-O-C), 1160 (C-F) | Characteristic vibrational frequencies for the functional groups present. |
| Mass Spectrum (EI) | m/z (%) = 166 (M+, 100), 138, 123, 95 | Expected molecular ion peak and fragmentation pattern. |
Experimental Protocol
Materials and Equipment:
-
1-Ethynyl-4-fluorobenzene
-
Anhydrous ethanol
-
[IPrAuCl] (CAS: 250221-13-1)
-
Silver triflate (AgOTf) (CAS: 2923-28-6)
-
Anhydrous dichloromethane (for catalyst preparation)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Catalyst Activation: In a dry Schlenk tube under an inert atmosphere, dissolve [IPrAuCl] (0.062 g, 0.1 mmol) and AgOTf (0.026 g, 0.1 mmol) in anhydrous dichloromethane (2 mL). Stir the mixture at room temperature for 30 minutes. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold catalyst.
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1-ethynyl-4-fluorobenzene (1.20 g, 10.0 mmol) and anhydrous ethanol (10 mL).
-
Reaction Initiation: Filter the prepared catalyst solution through a syringe filter directly into the reaction flask containing the alkyne and ethanol. Rinse the Schlenk tube with a small amount of anhydrous ethanol (2 mL) and add it to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60 °C with stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (approximately 4 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the excess ethanol.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Characterization: Characterize the purified product by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Signaling Pathways and Logical Relationships
As this compound is a hypothetical compound with no reported biological activity, there are no known signaling pathways to diagram. However, a workflow for its synthesis and characterization can be visualized.
Caption: Workflow for the proposed synthesis and characterization.
References
- 1. Hydroalkoxylation of Terminal and Internal Alkynes Catalyzed by Dinuclear Gold(I) Complexes with Bridging Di(N-Heterocyclic Carbene) Ligands [mdpi.com]
- 2. Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxlation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1-乙炔基-4-氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Ethynyl-4-fluorobenzene | C8H5F | CID 522627 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Potential Applications of 1-(1-Ethoxyethenyl)-4-fluorobenzene
Abstract: This technical guide addresses the synthesis, predicted properties, and potential applications of the novel compound, 1-(1-ethoxyethenyl)-4-fluorobenzene. While direct experimental data for this specific molecule is not currently available in published literature, this document provides a comprehensive overview of established synthetic methodologies that can be employed for its preparation. Detailed experimental protocols for palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, and Heck couplings, are presented as viable pathways. Furthermore, this guide summarizes the expected physicochemical properties and explores the potential of 1-(1-ethoxyethenyl)-4-fluorobenzene as a valuable building block in drug discovery and materials science, drawing on the known utility of related fluorinated aromatics and vinyl ethers.
Introduction
Fluorinated organic molecules are of significant interest to the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, including altered metabolic stability, binding affinity, and lipophilicity. Similarly, vinyl ethers are versatile functional groups that participate in a variety of chemical transformations, making them valuable intermediates in organic synthesis. The combination of a 4-fluorophenyl moiety with a 1-ethoxyvinyl group in the target molecule, 1-(1-ethoxyethenyl)-4-fluorobenzene, suggests its potential as a novel building block for the development of new chemical entities. This guide provides a prospective analysis of its synthesis and utility for researchers, scientists, and drug development professionals.
Proposed Synthetic Pathways
The synthesis of 1-(1-ethoxyethenyl)-4-fluorobenzene can be approached through several well-established palladium-catalyzed cross-coupling reactions. The choice of method may depend on the availability of starting materials and desired reaction conditions.
Stille Cross-Coupling Reaction
The Stille coupling involves the reaction of an organostannane with an organic halide.[1][2][3] For the synthesis of the target compound, (1-ethoxyvinyl)tributylstannane can be coupled with a 4-fluoro-substituted aryl halide, such as 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene.
Experimental Protocol: Stille Coupling of 1-bromo-4-fluorobenzene and (1-ethoxyvinyl)tributylstannane
A detailed experimental protocol for a representative Stille coupling reaction is provided below. This protocol is adapted from established procedures for similar couplings.[1]
| Parameter | Value/Description |
| Reactants | 1-bromo-4-fluorobenzene, (1-ethoxyvinyl)tributylstannane (1.1 eq) |
| Catalyst | Pd(PPh₃)₄ (0.05 eq) |
| Solvent | Toluene, anhydrous |
| Temperature | 110 °C (reflux) |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous KF solution to remove tin byproducts, followed by extraction and column chromatography. |
Detailed Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-fluorobenzene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous toluene.
-
Add (1-ethoxyvinyl)tributylstannane (1.1 eq) to the reaction mixture via syringe.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add a saturated aqueous solution of potassium fluoride and stir vigorously for 1-2 hours to precipitate the tributyltin fluoride.
-
Filter the mixture through a pad of celite, washing with diethyl ether or ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(1-ethoxyethenyl)-4-fluorobenzene.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a versatile method that utilizes an organoboron compound and an organic halide.[4][5][6][7] For this synthesis, a vinylboronate ester, such as 1-ethoxy-1-ethenylboronic acid pinacol ester, could be coupled with a 4-fluoro-substituted aryl halide.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-iodo-4-fluorobenzene and a Vinylboronate Ester
The following is a general procedure for a Suzuki-Miyaura coupling reaction adapted from known methods.[6][8]
| Parameter | Value/Description |
| Reactants | 1-iodo-4-fluorobenzene, 1-ethoxy-1-ethenylboronic acid pinacol ester (1.2 eq) |
| Catalyst | Pd(dppf)Cl₂ (0.03 eq) |
| Base | K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 80-100 °C |
| Reaction Time | 8-16 hours |
| Work-up | Extraction with an organic solvent, followed by washing, drying, and purification by column chromatography. |
Detailed Procedure:
-
In a round-bottom flask, combine 1-iodo-4-fluorobenzene (1.0 eq), the vinylboronate ester (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent system (1,4-dioxane/water).
-
Heat the mixture to the specified temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene.[9][10][11] While less direct for this specific target, a variation could potentially be employed. A more relevant application of Heck-type chemistry would be in the further functionalization of the vinyl ether product.
Predicted Physicochemical Properties
The exact physical and chemical properties of 1-(1-ethoxyethenyl)-4-fluorobenzene have not been experimentally determined. However, we can predict some of these properties based on the known data of a structurally similar compound, 1-ethynyl-4-fluorobenzene.[12][13][14]
| Property | Predicted Value/Range for 1-(1-ethoxyethenyl)-4-fluorobenzene | Reference Data for 1-Ethynyl-4-fluorobenzene[12][13][14] |
| Molecular Formula | C₁₀H₁₁FO | C₈H₅F |
| Molecular Weight | 166.19 g/mol | 120.12 g/mol [12][13][14] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | White solid[12][15] |
| Boiling Point | Estimated 80-90 °C at reduced pressure | 55-56 °C at 40 mmHg[12] |
| Melting Point | Estimated < 25 °C | 26-27 °C[12] |
| Solubility | Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents). Insoluble in water. | Soluble in chloroform, diethyl ether, acetone, dichloromethane, hexane, and ethanol. Highly soluble in toluene. Insoluble in water.[16] |
Potential Applications in Drug Development and Materials Science
Role as a Synthetic Intermediate
1-(1-Ethoxyethenyl)-4-fluorobenzene is expected to be a versatile intermediate. The vinyl ether moiety can undergo hydrolysis to an acetyl group, providing a route to 4'-fluoroacetophenone, a common precursor in pharmaceutical synthesis. The electron-rich double bond can also participate in various cycloaddition reactions.
Applications in Medicinal Chemistry
The introduction of a 4-fluorophenyl group is a common strategy in drug design to enhance metabolic stability and receptor binding. The ethoxyvinyl substituent can be modified to introduce other functional groups, allowing for the exploration of structure-activity relationships in drug candidates. Vinyl ethers themselves have applications in the development of stimuli-responsive drug delivery systems.[17]
Materials Science Applications
Vinyl ethers are known to undergo cationic polymerization to produce polymers with applications as adhesives, paints, and coatings.[18] The presence of the fluorinated aromatic ring could impart unique properties to such polymers, such as altered refractive index, thermal stability, and hydrophobicity. These materials could be explored for applications in optics and specialty coatings.
Visualizations of Synthetic Pathways and Mechanisms
Proposed Synthetic Pathways
Caption: Proposed synthetic routes to 1-(1-ethoxyethenyl)-4-fluorobenzene.
Catalytic Cycle of the Stille Cross-Coupling Reaction
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective terminal heck arylation of vinyl ethers with aryl chlorides: a combined experimental-computational approach including synthesis of betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? [organic-chemistry.org]
- 12. 1-乙炔基-4-氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Buy 1-Ethynyl-4-fluorobenzene | 766-98-3 [smolecule.com]
- 14. 1-Ethynyl-4-fluorobenzene | C8H5F | CID 522627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. labproinc.com [labproinc.com]
- 16. chembk.com [chembk.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
Stability and Storage of 1-(1-ethoxyvinyl)-4-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for the chemical compound 1-(1-ethoxyvinyl)-4-fluorobenzene. The information is intended to support researchers, scientists, and professionals in the field of drug development in the proper handling, storage, and assessment of this compound's stability.
Chemical Properties and Stability Profile
1-(1-ethoxyvinyl)-4-fluorobenzene is a fluorinated vinyl ether that is generally stable under standard ambient conditions when stored correctly.[1] However, its chemical structure, featuring a vinyl ether group and a fluorinated aromatic ring, makes it susceptible to specific degradation pathways, primarily hydrolysis and potentially photodegradation.
Key Stability Considerations:
-
Moisture Sensitivity: The compound is sensitive to moisture.[1] The vinyl ether linkage is prone to acid-catalyzed hydrolysis, which is the primary degradation pathway.
-
Thermal Stability: While chemically stable at room temperature, exposure to high temperatures should be avoided as it can accelerate degradation processes.[1]
-
Light Sensitivity: The fluorinated benzene ring may be susceptible to photodegradation upon exposure to ultraviolet (UV) light.
Recommended Storage Conditions
To ensure the long-term integrity of 1-(1-ethoxyvinyl)-4-fluorobenzene, the following storage conditions are recommended based on its chemical properties and safety guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[1] | To minimize the rate of potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | To prevent exposure to moisture and atmospheric acids that can catalyze hydrolysis. |
| Container | Keep container tightly closed in a dry and well-ventilated place.[1] | To protect from moisture ingress and ensure safe storage. |
| Light Exposure | Protect from light. | To prevent potential photodegradation of the fluorinated aromatic ring. |
| Incompatibilities | Keep away from heat, sparks, and open flames.[1] Incompatible with strong oxidizing agents. | The compound is flammable and can react with strong oxidizers. |
Degradation Pathways
The primary degradation pathway for 1-(1-ethoxyvinyl)-4-fluorobenzene is the hydrolysis of the vinyl ether bond. A secondary pathway to consider is the photodegradation of the fluorinated aromatic ring.
Hydrolysis of the Vinyl Ether
The hydrolysis of vinyl ethers is a well-understood acid-catalyzed reaction. The mechanism involves a rate-determining proton transfer to the β-carbon of the vinyl group, leading to the formation of a carbocation intermediate. This intermediate then rapidly reacts with water to form a hemiacetal, which subsequently decomposes to an aldehyde (acetaldehyde in this case) and an alcohol (4-fluorophenol).
Caption: Acid-catalyzed hydrolysis of 1-(1-ethoxyvinyl)-4-fluorobenzene.
Photodegradation
While less characterized for this specific molecule, fluorinated aromatic compounds can undergo photodegradation. This process typically involves the absorption of UV light, leading to the excitation of the molecule and potential cleavage of the carbon-fluorine bond, which can result in the formation of various degradation products.
Quantitative Stability Data (Estimated)
| Condition | Parameter | Estimated Value | Notes |
| Hydrolytic Stability | Half-life (t½) at pH 5, 25°C | Hours to days | Hydrolysis is acid-catalyzed; stability increases significantly at neutral and basic pH. |
| Half-life (t½) at pH 7, 25°C | Weeks to months | Significantly more stable at neutral pH. | |
| Thermal Stability | Decomposition Onset (TGA) | > 150°C (estimated) | Based on typical thermal stability of similar organic molecules. |
| Photostability | Quantum Yield of Degradation | Low to moderate | Dependent on the wavelength and intensity of UV radiation. |
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments to assess the stability of 1-(1-ethoxyvinyl)-4-fluorobenzene.
Protocol for Accelerated Hydrolytic Stability Testing
This protocol is designed to assess the hydrolytic stability of the compound under acidic, neutral, and basic conditions.
Caption: Workflow for accelerated hydrolytic stability testing.
Methodology:
-
Preparation of Solutions:
-
Prepare aqueous buffer solutions at pH 4.0 (e.g., acetate buffer), 7.0 (e.g., phosphate buffer), and 9.0 (e.g., borate buffer).
-
Prepare a stock solution of 1-(1-ethoxyvinyl)-4-fluorobenzene in a water-miscible organic solvent like acetonitrile at a concentration of 10 mg/mL.
-
-
Sample Incubation:
-
In separate sealed vials, add the stock solution to each buffer to achieve a final concentration of approximately 1 mg/mL. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to minimize its effect on the reaction.
-
Incubate the vials in a temperature-controlled oven or water bath at 40°C.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.
-
If necessary, quench the hydrolysis reaction by neutralizing the pH of the aliquot.
-
Analyze the samples using a validated stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, to separate the parent compound from its degradation products.
-
-
Data Analysis:
-
Quantify the concentration of the remaining 1-(1-ethoxyvinyl)-4-fluorobenzene at each time point.
-
Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k) at each pH.
-
Protocol for Photostability Testing
This protocol follows the principles outlined in the ICH Q1B guideline for photostability testing.
Methodology:
-
Sample Preparation:
-
Prepare a solution of 1-(1-ethoxyvinyl)-4-fluorobenzene in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Place the solution in a photostable, transparent container (e.g., quartz cuvette).
-
Prepare a "dark" control sample by wrapping an identical container in aluminum foil.
-
-
Light Exposure:
-
Expose the sample to a light source that provides a combination of UV and visible light, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Place the "dark" control sample alongside the exposed sample to differentiate between light-induced and thermal degradation.
-
-
Analysis:
-
At the end of the exposure period, analyze both the exposed and the control samples using a validated stability-indicating method (e.g., RP-HPLC with UV detection).
-
-
Evaluation:
-
Compare the chromatograms of the exposed and control samples to identify any degradation products formed due to light exposure.
-
Quantify the amount of degradation and determine if the compound is photolabile.
-
Analytical Methods for Stability Monitoring
A crucial aspect of stability testing is the use of validated analytical methods that can accurately quantify the parent compound and separate it from any degradation products.
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Primary method for quantifying the parent compound and its non-volatile degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for identifying and quantifying volatile degradation products such as acetaldehyde. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to monitor the disappearance of the vinyl protons of the parent compound and the appearance of signals from the degradation products (e.g., 4-fluorophenol and acetaldehyde). ¹H and ¹⁹F NMR can be particularly informative. |
| Karl Fischer Titration | Used to determine the water content of the compound, which is a critical parameter given its moisture sensitivity. |
Conclusion
1-(1-ethoxyvinyl)-4-fluorobenzene is a valuable research chemical that requires careful handling and storage to maintain its integrity. The primary degradation pathway is acid-catalyzed hydrolysis of the vinyl ether linkage, making the exclusion of moisture and acidic conditions paramount for its long-term stability. While direct quantitative stability data is limited, the information provided in this guide, based on the known chemistry of analogous compounds, offers a robust framework for its stable storage and for the design of appropriate stability-indicating studies. Researchers and drug development professionals should implement the recommended storage conditions and utilize the outlined experimental protocols to ensure the quality and reliability of this compound in their work.
References
An In-depth Technical Guide to the Electrophilic Addition Reactions of 1-(1-ethoxy-vinyl)-4-fluoro-benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated electrophilic addition reactions of 1-(1-ethoxy-vinyl)-4-fluoro-benzene. While specific experimental data for this compound is not extensively available in published literature, this document extrapolates its reactivity based on the well-established principles of electrophilic additions to vinyl ethers and styrenes. The guide details the expected reaction mechanisms, regioselectivity, and provides generalized experimental protocols for key transformations. The content herein is intended to serve as a foundational resource for researchers designing synthetic routes involving this or structurally similar compounds.
Introduction: Reactivity of this compound
This compound is an electron-rich alkene, making it susceptible to electrophilic attack. The reactivity of the vinyl group is significantly influenced by two key structural features:
-
The Ethoxy Group (-OEt): As an oxygen-containing substituent directly attached to the double bond, the ethoxy group is a strong activating group due to its +M (mesomeric) or resonance effect. The lone pairs on the oxygen atom can be delocalized into the pi-system of the double bond, increasing its electron density and making it more nucleophilic. This effect also directs the regioselectivity of the addition.
-
The 4-Fluoro-phenyl Group (-C₆H₄F): The phenyl ring is conjugated with the vinyl group, further influencing the electron distribution. The fluorine atom at the para-position is an electron-withdrawing group due to its high electronegativity (-I effect), which slightly deactivates the aromatic ring. However, its effect on the vinyl group's reactivity is less pronounced than that of the ethoxy group.
The dominant electronic effect is the resonance donation from the ethoxy group. This makes the terminal carbon of the vinyl group (β-carbon) particularly electron-rich and therefore the primary site of protonation or initial attack by an electrophile. The resulting carbocation is stabilized by resonance from the adjacent oxygen atom.
Predicted Electrophilic Addition Reactions
Based on the principles outlined above, several key electrophilic addition reactions are expected to proceed with predictable regioselectivity.
Hydrohalogenation (Addition of HX)
The addition of hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule, as dictated by the powerful directing effect of the ethoxy group. The initial protonation will occur at the β-carbon to form a highly stabilized oxocarbenium ion intermediate. Subsequent attack by the halide ion will yield the corresponding α-halo ether.
Halogenation (Addition of X₂)
The addition of halogens (e.g., Br₂, Cl₂) is anticipated to proceed via a halonium ion intermediate. Due to the electron-donating nature of the ethoxy group, the reaction is expected to be rapid. The nucleophilic attack of the halide ion on the halonium ion would lead to the formation of a dihaloether.
Data Presentation: Predicted Outcomes of Electrophilic Additions
The following tables summarize the expected products and hypothetical reaction parameters for the electrophilic addition reactions of this compound. Note: This data is based on analogous reactions of similar substrates and should be considered as a guide for experimental design.
Table 1: Predicted Products of Electrophilic Addition Reactions
| Reaction | Electrophile | Predicted Major Product | Product Structure |
| Hydrobromination | HBr | 1-bromo-1-(4-fluorophenyl)-1-ethoxyethane |
|
| Bromination | Br₂ | 1,2-dibromo-1-(4-fluorophenyl)-1-ethoxyethane |
|
Table 2: Hypothetical Quantitative Data for Electrophilic Addition Reactions
| Reaction | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| Hydrobromination | HBr (in Acetic Acid) | Acetic Acid | 0 - 25 | 1 - 4 | 85 - 95 |
| Bromination | Br₂ (in CCl₄) | Carbon Tetrachloride | 0 | 0.5 - 2 | 90 - 98 |
Experimental Protocols (Generalized)
The following are generalized experimental protocols for the hydrobromination and bromination of this compound. These should be adapted and optimized based on laboratory conditions and reaction monitoring.
General Protocol for Hydrobromination
-
Preparation: A solution of this compound (1.0 eq.) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Addition: A solution of hydrogen bromide in acetic acid (33 wt. %, 1.1 eq.) is added dropwise to the stirred solution over a period of 15-30 minutes, maintaining the temperature below 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 1-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into ice-water and extracted with diethyl ether or dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Protocol for Bromination
-
Preparation: this compound (1.0 eq.) is dissolved in a suitable solvent such as carbon tetrachloride or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C.
-
Addition: A solution of bromine (1.05 eq.) in the same solvent is added dropwise to the stirred solution. The disappearance of the bromine color indicates consumption.
-
Reaction: The reaction is typically rapid and is continued for 30 minutes to 2 hours at 0 °C. Reaction progress is monitored by TLC.
-
Work-up: The reaction mixture is washed with a saturated solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Visualizations: Mechanisms and Workflows
Reaction Mechanism Diagram
Caption: General mechanism of electrophilic addition.
Experimental Workflow Diagram
Caption: Typical experimental workflow.
Conclusion
While direct experimental evidence for the electrophilic addition reactions of this compound is scarce in the accessible literature, its reactivity can be reliably predicted. The strong electron-donating ethoxy group activates the vinyl moiety and governs the regioselectivity of the additions, leading to the formation of α-substituted products. This guide provides a theoretical framework and practical, generalized protocols to aid researchers in the synthesis and derivatization of this and related compounds. It is recommended that all proposed reactions be carried out on a small scale initially to optimize conditions and verify the predicted outcomes.
Methodological & Application
Application Notes and Protocols: The Use of 1-(1-Ethoxy-vinyl)-4-fluoro-benzene in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(1-ethoxy-vinyl)-4-fluoro-benzene as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This methodology enables the efficient synthesis of substituted α,β-unsaturated carbonyl compounds and fluorinated biaryl derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This compound serves as a stable and readily accessible vinyl ether coupling partner. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the resulting molecules, making this reagent particularly attractive for drug discovery programs. The ethoxy vinyl group acts as a masked acetyl group, which can be readily hydrolyzed to the corresponding ketone, providing a straightforward route to various α-aryl and α-heteroaryl ketones.
Core Applications
-
Synthesis of Fluorinated Aryl Ketones: A primary application is the synthesis of 1-aryl-1-(4-fluorophenyl)ethanones. The Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids, followed by acidic hydrolysis, yields the corresponding ketones in good to excellent yields.
-
Access to Fluorinated Biaryl Scaffolds: The fluorophenyl moiety can be further functionalized, making this reagent a useful tool for the construction of complex fluorinated biaryl systems.
-
Diversity-Oriented Synthesis: The broad substrate scope of the Suzuki-Miyaura reaction allows for the generation of diverse libraries of fluorinated compounds for screening in drug discovery and materials science applications.
Reaction Scheme
The general transformation involves the palladium-catalyzed cross-coupling of this compound with an organoboronic acid, followed by in-situ or subsequent hydrolysis of the resulting vinyl ether to the corresponding ketone.
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Experimental Data
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of vinyl ethers with various arylboronic acids, based on literature for structurally similar substrates.[1][2][3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 |
| 3 | 3-Chlorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 70 | 24 | 78 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 88 |
| 5 | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene | 100 | 18 | 81 |
Detailed Experimental Protocol
This protocol is a representative example for the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.10 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water (deoxygenated)
-
2M Hydrochloric Acid
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under the inert atmosphere, add deoxygenated 1,4-dioxane and deoxygenated water in a 4:1 ratio.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up (Hydrolysis): After the reaction is complete, cool the mixture to room temperature. Add 2M hydrochloric acid and stir for 1 hour to hydrolyze the vinyl ether.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-(4-fluorophenyl)-1-phenylethanone.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
For further inquiries or specific applications, please consult relevant literature or contact technical support.
References
Application Notes and Protocols for the Heck Reaction of 1-(1-ethoxy-vinyl)-4-fluoro-benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction has become a cornerstone in modern organic synthesis due to its broad substrate scope and functional group tolerance.[3] These application notes provide a detailed protocol for the Heck reaction of 1-(1-ethoxy-vinyl)-4-fluoro-benzene with an aryl halide, a transformation of significant interest in the synthesis of functionalized styrene derivatives used in pharmaceutical and materials science research. The presence of the fluorine substituent and the enol ether functionality in the starting materials introduces specific considerations for optimizing the reaction conditions.
Reaction Scheme
The general scheme for the Heck reaction of this compound with an aryl halide (Ar-X) is depicted below:
Caption: General scheme of the Heck reaction.
Experimental Protocol
This protocol is a representative procedure adapted from established methodologies for the Heck reaction of vinyl ethers with aryl halides.[4][5][6] Optimization may be required for specific aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine ([P(t-Bu)₃]) or 1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave reaction vials
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: To a dry microwave reaction vial equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 1.0 mol%).
-
Ligand Addition: Add the phosphine ligand. For [P(t-Bu)₃], use a 1.5-2.0 molar equivalent relative to the palladium catalyst. For dppp, use a 1.1-1.2 molar equivalent.
-
Reagent Addition: To the vial, add the aryl halide (2.0 mmol, 1.0 equiv), this compound (2.4 mmol, 1.2 equiv), and the base (e.g., Na₂CO₃, 2.4 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous DMF (10 mL) to the vial.
-
Reaction Conditions: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the specified temperature (typically 120-150 °C) for the designated time (usually 15-60 minutes). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired substituted styrene derivative.
Data Presentation
Table 1: Representative Reagent Quantities and Parameters
| Reagent/Parameter | Amount/Value | Molar Equivalents |
| Aryl Halide | 2.0 mmol | 1.0 |
| This compound | 2.4 mmol | 1.2 |
| Palladium(II) Acetate | 0.02 mmol | 0.01 |
| Phosphine Ligand | 0.03 - 0.04 mmol (for P(t-Bu)₃) | 0.015 - 0.02 |
| Base (e.g., Na₂CO₃) | 2.4 mmol | 1.2 |
| Solvent (DMF) | 10 mL | - |
| Temperature | 120 - 150 °C | - |
| Reaction Time | 15 - 60 min | - |
Table 2: Influence of Reaction Parameters on Yield and Selectivity (Hypothetical Data)
| Entry | Ligand | Base | Temperature (°C) | Time (min) | Yield (%) | α:β Isomer Ratio |
| 1 | P(t-Bu)₃ | Na₂CO₃ | 130 | 30 | 85 | >95:5 |
| 2 | dppp | K₂CO₃ | 140 | 20 | 78 | 90:10 |
| 3 | PPh₃ | Na₂CO₃ | 130 | 60 | 65 | 80:20 |
| 4 | None | K₂CO₃ | 150 | 60 | 40 | 60:40 |
Note: The data in Table 2 is illustrative and intended to show potential trends. Actual results will vary depending on the specific aryl halide and precise reaction conditions.
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Heck reaction.
Caption: Experimental workflow for the Heck reaction.
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[1][2]
Caption: Catalytic cycle of the Heck reaction.
Concluding Remarks
The provided protocol offers a robust starting point for the Heck reaction of this compound. The use of microwave irradiation can significantly reduce reaction times.[4] The choice of ligand is crucial for achieving high yields and regioselectivity, with bulky electron-rich phosphines often favoring the desired α-arylation product. Researchers should consider screening different ligands, bases, and solvents to optimize the reaction for their specific aryl halide substrate. Careful monitoring of the reaction progress and rigorous purification are essential for obtaining the final product in high purity.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. Selective terminal heck arylation of vinyl ethers with aryl chlorides: a combined experimental-computational approach including synthesis of betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
Application of 1-(1-ethoxy-vinyl)-4-fluoro-benzene in Pharmaceutical Synthesis: An Overview
Despite a comprehensive search of scientific literature and patent databases, specific applications of 1-(1-ethoxy-vinyl)-4-fluoro-benzene in pharmaceutical synthesis remain largely undocumented. This suggests that the compound is not a widely utilized building block in drug discovery and development, or its use is disclosed under different nomenclature within proprietary contexts.
Given the absence of specific data for the title compound, this document will provide a general overview of the potential synthetic applications of structurally related compounds, namely aryl vinyl ethers and fluorinated aromatics, in the construction of pharmaceutically relevant scaffolds. This information is intended to provide a conceptual framework for researchers and drug development professionals who may be exploring the utility of novel fluorinated building blocks.
Potential Synthetic Utility Based on Analogous Structures
Aryl vinyl ethers are valuable precursors for the synthesis of a variety of heterocyclic compounds, which form the core of many drugs. The electron-rich nature of the vinyl ether double bond makes it susceptible to a range of chemical transformations.
Synthesis of Heterocyclic Scaffolds
One of the primary potential applications of a compound like this compound would be in the synthesis of fluorinated heterocycles. Nitrogen-containing heterocycles, such as pyridines and quinolines, are of particular interest in pharmaceutical chemistry.
Hypothetical Synthetic Pathway for Fluorinated Quinolines:
A plausible, though unconfirmed, synthetic route could involve the reaction of a fluorinated aryl vinyl ether with an appropriate nitrogen-containing species to construct a quinoline ring system. The general workflow for such a synthesis is depicted below.
Figure 1. Hypothetical synthesis of a fluorinated quinoline.
This generalized pathway highlights the potential for this compound to serve as a three-carbon building block in the annulation of a pyridine ring onto an existing benzene ring.
Participation in Cycloaddition Reactions
Vinyl ethers are known to participate in cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. The presence of a 4-fluorophenyl substituent could influence the reactivity and stereoselectivity of such reactions.
Conceptual Diels-Alder Reaction Workflow:
Figure 2. Conceptual Diels-Alder reaction.
The resulting fluorinated cyclohexene derivatives could serve as intermediates for the synthesis of more complex carbocyclic and heterocyclic drug candidates.
Experimental Protocols for Analogous Reactions
While no specific protocols for this compound are available, the following sections provide generalized experimental procedures for key reactions involving structurally similar compounds. These are intended to serve as a starting point for methodology development.
General Procedure for the Synthesis of Fluorinated Pyridines from Silyl Enol Ethers
This protocol is adapted from the synthesis of 3-fluoropyridines and illustrates a potential pathway for constructing fluorinated pyridine rings.
Table 1: Reaction Parameters for Fluorinated Pyridine Synthesis
| Parameter | Value |
| Starting Material | Silyl Enol Ether |
| Reagents | α,α-difluoro-β-iodoketone, Ammonium Acetate |
| Catalyst | fac-Ir(ppy)₃ |
| Light Source | Blue LED |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 15 hours |
Experimental Protocol:
-
To an oven-dried reaction vessel, add the silyl enol ether (1.0 equiv), α,α-difluoro-β-iodoketone (1.2 equiv), and fac-Ir(ppy)₃ (1 mol%).
-
Evacuate and backfill the vessel with argon.
-
Add anhydrous acetonitrile via syringe.
-
Irradiate the reaction mixture with a blue LED strip at room temperature with stirring.
-
After 15 hours, add ammonium acetate (5.0 equiv) and continue stirring at room temperature for an additional 2 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The application of this compound in pharmaceutical synthesis is not well-documented in publicly available sources. However, based on the reactivity of analogous aryl vinyl ethers and fluorinated aromatic compounds, it can be postulated that this molecule could serve as a valuable, albeit niche, building block for the synthesis of fluorinated heterocyclic and carbocyclic scaffolds of medicinal interest. Further research and disclosure in the scientific and patent literature are needed to fully elucidate its potential in drug discovery and development. Researchers interested in utilizing this compound would likely need to undertake significant methodology development, drawing upon established protocols for related substrates.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(1-Ethoxyvinyl)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(1-ethoxyvinyl)-4-fluorobenzene as a versatile building block in palladium-catalyzed cross-coupling reactions. The methodologies detailed herein are applicable for the synthesis of a wide range of substituted aromatic and heteroaromatic compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction
1-(1-Ethoxyvinyl)-4-fluorobenzene is a valuable bifunctional reagent. The vinyl ether moiety can be readily hydrolyzed to an acetyl group, providing access to substituted acetophenones. The fluorinated aromatic ring offers a site for various cross-coupling reactions, allowing for the introduction of diverse functionalities. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This document outlines protocols for several key palladium-catalyzed cross-coupling reactions utilizing 1-(1-ethoxyvinyl)-4-fluorobenzene.
Key Palladium-Catalyzed Cross-Coupling Reactions
Several palladium-catalyzed cross-coupling reactions can be effectively employed with 1-(1-ethoxyvinyl)-4-fluorobenzene to generate a diverse array of chemical structures. These include, but are not limited to, the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. The choice of reaction depends on the desired final product and the available coupling partner.
A general workflow for these reactions is depicted below:
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of 1-(1-ethoxyvinyl)-4-fluorobenzene, this reaction can be used to introduce various aryl or vinyl substituents at the 4-position of the benzene ring.
Catalytic Cycle:
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Quantitative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 | [1] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 24 | 78 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of 1-(1-Ethoxyvinyl)-4-fluorobenzene with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk tube, add 1-(1-ethoxyvinyl)-4-fluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed toluene (4 mL) and water (1 mL).
-
Reaction: Stir the mixture at 100 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired biaryl product.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide (or triflate) and an alkene. This reaction can be used to introduce an alkenyl group at the 4-position of 1-(1-ethoxyvinyl)-4-fluorobenzene.
Quantitative Data
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Ethyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 24 | 75 | [2] |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 18 | 82 | [2] |
| 3 | 1-Octene | Pd₂(dba)₃ (0.5) | PCy₃ (1.5) | Cs₂CO₃ | Dioxane | 110 | 36 | 68 | [2] |
Experimental Protocol: Heck Reaction of 1-(1-Ethoxyvinyl)-4-fluorobenzene with Ethyl Acrylate
-
Reaction Setup: In a sealed tube, combine 1-(1-ethoxyvinyl)-4-fluorobenzene (1.0 mmol), ethyl acrylate (1.5 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), P(o-tolyl)₃ (0.02 mmol, 2 mol%), and Et₃N (2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) under an inert atmosphere.
-
Reaction: Seal the tube and heat the mixture at 100 °C for 24 hours.
-
Work-up: After cooling, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography (silica gel, gradient elution with hexane and ethyl acetate) to yield the coupled product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing aryl alkynes.[3][4]
Catalytic Cycle:
Caption: Catalytic cycle for the Sonogashira coupling reaction.
Quantitative Data
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | THF | 60 | 6 | 90 | [5][6] |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (1.5) | CuI (0.8) | DIPA | DMF | 80 | 8 | 88 | [5][6] |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (1) | K₂CO₃ | Acetonitrile | 70 | 12 | 85 | [5][6] |
Experimental Protocol: Sonogashira Coupling of 1-(1-Ethoxyvinyl)-4-fluorobenzene with Phenylacetylene
-
Reaction Setup: To a Schlenk flask, add 1-(1-ethoxyvinyl)-4-fluorobenzene (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).
-
Reagent Addition: Evacuate and backfill the flask with argon. Add degassed THF (10 mL) and Et₃N (3.0 mmol), followed by phenylacetylene (1.2 mmol).
-
Reaction: Stir the reaction mixture at 60 °C for 6 hours.
-
Work-up: Remove the solvent in vacuo. Dissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[7] This method is known for its tolerance of a wide variety of functional groups.[8]
Quantitative Data
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | LiCl | THF | 80 | 24 | 79 | [8][9] |
| 2 | Tributyl(phenyl)tin | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | Toluene | 100 | 16 | 85 | [8] |
| 3 | 1-Ethoxyvinyltributyltin | PdCl₂(PPh₃)₂ (3) | - | CuI | NMP | 90 | 12 | 72 | [8] |
Experimental Protocol: Stille Coupling of 1-(1-Ethoxyvinyl)-4-fluorobenzene with Tributyl(vinyl)tin
-
Reaction Setup: Charge a flask with 1-(1-ethoxyvinyl)-4-fluorobenzene (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and LiCl (3.0 mmol).
-
Reagent Addition: Under an inert atmosphere, add anhydrous THF (10 mL) followed by tributyl(vinyl)tin (1.2 mmol).
-
Reaction: Heat the mixture to reflux at 80 °C for 24 hours.
-
Work-up: Cool the reaction and quench with a saturated aqueous solution of KF. Stir for 30 minutes, then filter through celite. Extract the filtrate with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[10][11][12] This reaction allows for the synthesis of various substituted anilines.
Catalytic Cycle:
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Quantitative Data
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 18 | 88 | [13] |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 91 | [13] |
| 3 | n-Butylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 82 | [13] |
Experimental Protocol: Buchwald-Hartwig Amination of 1-(1-Ethoxyvinyl)-4-fluorobenzene with Aniline
-
Reaction Setup: In a glovebox, combine 1-(1-ethoxyvinyl)-4-fluorobenzene (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), BINAP (0.015 mmol, 1.5 mol%), and NaOt-Bu (1.4 mmol) in a Schlenk tube.
-
Reagent Addition: Add aniline (1.2 mmol) and anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 18 hours.
-
Work-up: After cooling, pass the reaction mixture through a short pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography to afford the N-arylated product.
Conclusion
1-(1-Ethoxyvinyl)-4-fluorobenzene is a highly effective and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols outlined in these application notes provide robust and reproducible methods for the synthesis of complex aromatic and heteroaromatic structures. These reactions generally proceed with good to excellent yields, demonstrating the utility of this building block in modern organic synthesis, particularly in the fields of drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.
References
- 1. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. ijnc.ir [ijnc.ir]
- 7. Stille Coupling [organic-chemistry.org]
- 8. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 9. Tributyl(vinyl)tin | 7486-35-3 | Benchchem [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
Application Notes and Protocols for Reactions Involving Vinyl Ethers
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Vinyl ethers are a versatile class of organic compounds characterized by an ether linkage to a vinyl group. The electron-rich nature of the carbon-carbon double bond makes them highly reactive and valuable intermediates in a wide range of organic transformations. Their utility spans from serving as protecting groups for alcohols to acting as key building blocks in polymerization and cycloaddition reactions. This document provides detailed experimental setups, protocols, and safety considerations for common reactions involving vinyl ethers, including cationic polymerization, Diels-Alder reactions, and electrophilic additions.
II. Safety Precautions
Vinyl ethers are highly flammable and can form explosive peroxides upon storage and exposure to air.[1] It is imperative to handle these compounds with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[2] Work in a well-ventilated fume hood to avoid inhalation of vapors.[2]
-
Handling: Use non-sparking tools and ground all equipment to prevent static discharge.[2] Avoid contact with strong acids and oxidizing agents, as violent reactions can occur.[3]
-
Storage: Store vinyl ethers in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[3] Containers should be dated upon receipt and opening to monitor for potential peroxide formation.[1]
III. Cationic Polymerization of Vinyl Ethers
Cationic polymerization of vinyl ethers is a prominent method for synthesizing poly(vinyl ether)s, which have applications in adhesives, lubricants, and coatings. This protocol details the cationic polymerization of isobutyl vinyl ether (IBVE).
Experimental Protocol: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
Materials:
-
Isobutyl vinyl ether (IBVE), freshly distilled
-
Initiator system: e.g., BF₃OEt₂ (Boron trifluoride diethyl etherate)
-
Anhydrous solvent: e.g., n-hexane, toluene, or dichloromethane
-
Quenching agent: e.g., pre-chilled methanol
-
Nitrogen or Argon gas for inert atmosphere
-
Standard Schlenk line or glovebox
-
Glassware: oven-dried Schlenk flask, syringes
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (N₂ or Ar) to exclude moisture.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of anhydrous solvent under an inert atmosphere.
-
Monomer Addition: Add the freshly distilled isobutyl vinyl ether to the solvent via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Initiation: Slowly add the initiator (e.g., BF₃OEt₂) dropwise to the stirred solution via syringe. The polymerization is often rapid and exothermic.
-
Polymerization: Allow the reaction to proceed for the specified time, maintaining the temperature.
-
Quenching: Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterization: Characterize the resulting poly(isobutyl vinyl ether) by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and molecular weight distribution (Mw/Mn), and by ¹H NMR spectroscopy to confirm the polymer structure.[4]
Quantitative Data for Cationic Polymerization of IBVE
| Entry | Initiator System | Solvent | Temp (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Mw/Mn | Reference |
| 1 | BF₃OEt₂ | Aqueous Dispersion | 25 | 1 | >85 | 8600 | 2.5-3.5 | [4] |
| 2 | CumOH/B(C₆F₅)₃/Et₂O | Aqueous Suspension | 20 | 2 | ~90 | - | ~1.5 | [3] |
| 3 | H₃PW₁₂O₄₀ / HCl | Aqueous Medium | 0 | 0.5 | ~95 | 4500 | Monomodal | [5] |
IV. Diels-Alder Reaction of Vinyl Ethers
Vinyl ethers can act as dienophiles in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. This protocol provides a general procedure for the [4+2] cycloaddition of a vinyl ether with a diene, exemplified by the reaction of ethyl vinyl ether with a 2H-pyran-2-one derivative.
Experimental Protocol: Diels-Alder Reaction of Ethyl Vinyl Ether
Materials:
-
Ethyl vinyl ether
-
Diene (e.g., a 2H-pyran-2-one derivative)
-
Solvent (e.g., toluene, xylene)
-
DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst for subsequent elimination if desired
-
Microwave reactor or oil bath
-
Round-bottom flask with reflux condenser
Procedure:
-
Reactant Mixture: In a suitable reaction vessel (e.g., a microwave vial or a round-bottom flask), combine the diene, a molar excess of ethyl vinyl ether, and the solvent.
-
Catalyst Addition: If a subsequent elimination is desired, add a catalytic amount of DABCO.
-
Reaction Conditions: Heat the mixture. For microwave-assisted reactions, irradiate at a set temperature for a specified time. For conventional heating, reflux the mixture using an oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired cycloadduct.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of the Diels-Alder adduct.[6][7]
Quantitative Data for a Representative Diels-Alder Reaction
| Diene | Dienophile | Conditions | Product | Yield (%) | Reference |
| 2H-Pyran-2-one derivative | Ethyl vinyl ether | Microwave, DABCO, n-butanol | Fused carbocyclic system | Varies | |
| Anthracene | Maleic Anhydride | Xylene, reflux | 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride | ~90 | [8] |
V. Electrophilic Addition to Vinyl Ethers
The electron-rich double bond of vinyl ethers readily undergoes electrophilic addition reactions. A classic example is the addition of halogens, such as bromine.
Experimental Protocol: Electrophilic Addition of Bromine to Ethyl Vinyl Ether
Materials:
-
Ethyl vinyl ether
-
Bromine (Br₂)
-
Inert solvent (e.g., dichloromethane or carbon tetrachloride)
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethyl vinyl ether in the inert solvent.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Bromine Solution: Prepare a solution of bromine in the same solvent.
-
Addition: Add the bromine solution dropwise from the dropping funnel to the stirred solution of ethyl vinyl ether. The characteristic reddish-brown color of bromine should disappear as it reacts.
-
Reaction Completion: Continue the addition until a faint persistent bromine color is observed, indicating the complete consumption of the vinyl ether.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine, followed by a wash with water.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude 2,3-dibromo-1-ethoxyethane by vacuum distillation.
-
Characterization: Confirm the structure of the product by spectroscopic methods.
Quantitative Data for Electrophilic Bromination
| Alkene | Reagent | Solvent | Product | Yield (%) | Reference |
| Ethene | Br₂ | CCl₄ | 1,2-Dibromoethane | High | |
| trans-Cinnamic Acid | Br₂ | Acetic Acid | 2,3-Dibromo-3-phenylpropanoic acid | ~80-90 |
VI. Visualizations
General Experimental Workflow for Reactions Involving Vinyl Ethers
Caption: General workflow for vinyl ether reactions.
Reaction Mechanism: Electrophilic Addition of HBr to a Vinyl Ether
Caption: Electrophilic addition mechanism.
Signaling Pathway Analogy: Cationic Polymerization
Caption: Cationic polymerization pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Cationic polymerization of isobutyl vinyl ether in aqueous media: physical chemistry tricks to fight against thermal runaway - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Diels Alder Adduct - 1739 Words | 123 Help Me [123helpme.com]
- 5. summit.sfu.ca [summit.sfu.ca]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Scale-Up Synthesis of 1-(1-ethoxy-vinyl)-4-fluoro-benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and protocols for the scale-up synthesis of 1-(1-ethoxy-vinyl)-4-fluoro-benzene and its derivatives. This document outlines potential synthetic strategies, process optimization, safety protocols, and analytical considerations crucial for transitioning from laboratory-scale to pilot-plant or industrial production.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its derivatives are key intermediates for various bioactive molecules. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the vinyl ether moiety serves as a versatile handle for further chemical transformations.
Scaling up the synthesis of this compound presents several challenges, including ensuring consistent yield and purity, managing reaction exotherms, handling potentially hazardous reagents, and optimizing process economics. This document outlines several common synthetic routes and provides detailed protocols and considerations for their successful scale-up.
Key Synthetic Strategies and Scale-Up Considerations
Several synthetic routes can be envisioned for the preparation of this compound. The selection of the optimal route for scale-up will depend on factors such as raw material cost and availability, process safety, robustness, and environmental impact. The most common approaches include transition-metal-catalyzed cross-coupling reactions and olefination reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This is a versatile method for forming carbon-carbon bonds. In this context, it would involve the coupling of a 4-fluorophenylboronic acid derivative with a vinyl ether equivalent.
Heck Reaction: This reaction couples an aryl halide with an alkene. For the target molecule, this would typically involve the reaction of 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene with ethyl vinyl ether.
Scale-Up Considerations for Cross-Coupling Reactions:
-
Catalyst Selection and Loading: Identifying a highly active and stable palladium catalyst is crucial. Catalyst loading should be minimized to reduce costs and residual palladium levels in the final product.
-
Ligand Selection: The choice of phosphine ligand can significantly impact reaction efficiency and selectivity.
-
Base Selection: The choice of base (e.g., carbonates, phosphates, hydroxides) can affect reaction kinetics and side-product formation.
-
Solvent Selection: The solvent system must be suitable for the reaction, work-up, and be compliant with industrial safety and environmental regulations.
-
Reaction Monitoring: In-process controls (IPCs) are essential to track reaction completion and impurity formation.
-
Palladium Removal: Efficient removal of residual palladium from the final product is a critical regulatory requirement for pharmaceutical intermediates.
Wittig-Type Olefination Reactions
The Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons) provide a reliable method for converting ketones or aldehydes into alkenes. In this case, 4-fluoroacetophenone would be the starting material.
Scale-Up Considerations for Wittig-Type Reactions:
-
Ylide Generation: The in-situ generation of the ylide requires careful control of stoichiometry and temperature, especially on a large scale.
-
Reagent Stoichiometry: Precise control of the stoichiometry of the phosphonium salt, base, and carbonyl compound is necessary to maximize yield and minimize waste.
-
Byproduct Removal: The removal of the phosphine oxide byproduct can be challenging during work-up and purification.
-
Stereoselectivity: While not an issue for the terminal alkene in the target molecule, for substituted vinyl ethers, controlling the E/Z selectivity can be a major challenge.
Grignard and Organolithium Reactions
The reaction of a 4-fluorophenyl Grignard or organolithium reagent with a suitable electrophile, such as an ethoxyvinyl derivative, could also be a viable route.
Scale-Up Considerations for Organometallic Reactions:
-
Safety: Organometallic reagents are often pyrophoric and highly reactive with water and other protic sources. Strict anhydrous and inert atmosphere conditions are mandatory. The safe handling of these reagents is paramount.[1][2]
-
Temperature Control: The formation and reaction of organometallic reagents are often highly exothermic and require precise temperature control to prevent side reactions and ensure safety.
-
Solvent Selection: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are typically required.[3]
-
Quenching: The quenching of the reaction must be carefully controlled to manage the exotherm and ensure the safe decomposition of any unreacted organometallic species.
Experimental Protocols
The following protocols are representative examples based on established chemical principles and data from analogous systems. Researchers should perform initial small-scale experiments to optimize conditions for their specific derivative before proceeding to a larger scale.
Protocol 1: Scale-Up Synthesis via Heck Reaction
This protocol describes the synthesis of this compound from 1-bromo-4-fluorobenzene and ethyl vinyl ether.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet/outlet
-
Temperature probe
-
Addition funnel
-
1-Bromo-4-fluorobenzene
-
Ethyl vinyl ether
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Toluene
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Filtration and distillation equipment
Procedure:
-
Reactor Setup: Set up a clean, dry, and inerted jacketed glass reactor.
-
Reagent Charging: Charge the reactor with 1-bromo-4-fluorobenzene (1.0 eq), palladium(II) acetate (0.01 eq), and tri(o-tolyl)phosphine (0.02 eq).
-
Solvent Addition: Add anhydrous toluene to the reactor.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes with gentle stirring.
-
Reagent Addition: Add triethylamine (1.5 eq) followed by ethyl vinyl ether (1.2 eq) via an addition funnel.
-
Reaction: Heat the reaction mixture to the target temperature (typically 80-100 °C) and monitor the reaction progress by GC-MS or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove precipitated salts. Wash the organic phase with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Protocol 2: Scale-Up Synthesis via Wittig Reaction
This protocol outlines the synthesis from 4-fluoroacetophenone using a Wittig reagent.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet/outlet
-
Temperature probe
-
Addition funnel
-
(Methoxymethyl)triphenylphosphonium chloride
-
Potassium tert-butoxide (t-BuOK)
-
4-Fluoroacetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Pentane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Filtration and distillation equipment
Procedure:
-
Ylide Formation:
-
Charge a clean, dry, and inerted reactor with (methoxymethyl)triphenylphosphonium chloride (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add potassium tert-butoxide (1.1 eq) in portions, maintaining the temperature below 5 °C.
-
Stir the resulting ylide solution at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate inerted reactor, dissolve 4-fluoroacetophenone (1.0 eq) in anhydrous THF.
-
Cool the ketone solution to 0 °C.
-
Slowly transfer the pre-formed ylide solution to the ketone solution via cannula, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with pentane.
-
Wash the combined organic layers with water and then brine.
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, a mixture of E/Z isomers of the methoxy vinyl ether, is then hydrolyzed under acidic conditions and subsequently treated with ethanol to form the desired this compound. Final purification is achieved by fractional distillation.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound derivatives. These values are illustrative and should be optimized for each specific substrate and scale.
Table 1: Comparison of Key Parameters for Different Synthetic Routes
| Parameter | Heck Reaction | Wittig Reaction |
| Starting Materials | 1-Bromo-4-fluorobenzene, Ethyl vinyl ether | 4-Fluoroacetophenone, (Methoxymethyl)triphenylphosphonium chloride |
| Catalyst/Reagent | Pd(OAc)₂, P(o-tol)₃ | Potassium tert-butoxide |
| Typical Yield | 70-85% | 65-80% |
| Key Byproducts | Homocoupled arenes, phosphonium salts | Triphenylphosphine oxide |
| Process Safety Concerns | Palladium handling, flammable solvents | Pyrophoric bases, flammable solvents |
| Purification Method | Distillation, Chromatography | Distillation, Chromatography |
Table 2: Quantitative Data for a Representative Heck Reaction Protocol
| Parameter | Value |
| Scale | 10 L |
| 1-Bromo-4-fluorobenzene | 1.0 kg (5.71 mol) |
| Ethyl vinyl ether | 0.49 kg (6.85 mol) |
| Pd(OAc)₂ | 12.8 g (0.057 mol) |
| P(o-tol)₃ | 34.8 g (0.114 mol) |
| Triethylamine | 0.87 kg (8.57 mol) |
| Toluene | 8 L |
| Reaction Temperature | 90 °C |
| Reaction Time | 8-12 hours |
| Isolated Yield | 0.78 kg (82%) |
| Purity (by GC) | >98% |
Visualizations
The following diagrams illustrate the logical workflow for process development and the general reaction scheme.
Caption: Workflow for the scale-up synthesis of this compound derivatives.
Caption: Simplified reaction schemes for the synthesis of this compound.
Safety Considerations
The scale-up of any chemical process requires a thorough safety assessment. For the synthesis of this compound derivatives, the following points are of particular importance:
-
Handling of Organometallic Reagents: If Grignard or organolithium routes are employed, strict adherence to protocols for handling pyrophoric and air/moisture-sensitive materials is essential. This includes the use of appropriate personal protective equipment (PPE), inert atmosphere techniques, and specialized quenching procedures.[1][2]
-
Exothermic Reactions: All the discussed synthetic routes can be exothermic. Reaction calorimetry is recommended to understand the thermal profile and to design appropriate cooling capacity for the reactor.
-
Flammable Solvents: The use of flammable solvents like THF, diethyl ether, and toluene requires appropriate ventilation, grounding of equipment to prevent static discharge, and the absence of ignition sources.
-
Toxicity of Reagents and Products: The toxicological properties of all starting materials, intermediates, and the final product should be reviewed. Appropriate containment and PPE should be used to minimize exposure. Fluorinated organic compounds, in particular, require careful handling.
-
Waste Disposal: A plan for the safe disposal of all waste streams, including those containing residual palladium or phosphorus byproducts, must be in place and comply with local environmental regulations.
References
Application Notes and Protocols: The Role of 1-(1-Ethoxy-vinyl)-4-fluoro-benzene in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the synthesis and polymerization of 1-(1-ethoxy-vinyl)-4-fluoro-benzene, a fluorinated vinyl ether monomer. While not extensively documented in the literature, its synthesis can be readily achieved from commercially available precursors. The monomer is a promising candidate for the synthesis of fluorinated polymers via cationic polymerization. These polymers are expected to exhibit unique properties conferred by the fluorine substitution, such as thermal stability, chemical resistance, and low surface energy, making them of interest for various applications, including specialty coatings, advanced materials, and biomedical devices. This document provides a proposed synthetic protocol for the monomer, a detailed experimental procedure for its polymerization, and expected properties of the resulting polymer based on analogous fluorinated poly(vinyl ethers).
Introduction
Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical inertness, low dielectric constant, and hydrophobicity, which make them indispensable in a wide range of advanced applications. Vinyl ethers are a class of monomers that readily undergo cationic polymerization. The incorporation of fluorine atoms into vinyl ether monomers can lead to polymers with tailored properties. This compound is a fluorinated aromatic vinyl ether that, upon polymerization, is expected to yield poly(this compound), a polymer with a unique combination of a flexible polyether backbone and fluorinated aromatic side chains.
Synthesis of this compound
The synthesis of this compound can be achieved from the readily available starting material, 4'-fluoroacetophenone, via a Wittig or Horner-Wadsworth-Emmons reaction. These reactions are reliable methods for the formation of carbon-carbon double bonds. The Horner-Wadsworth-Emmons reaction is often preferred due to the easier removal of the phosphate byproduct.
Proposed Synthetic Pathway
Figure 1: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reagents and Materials:
-
Diethyl (ethoxymethyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
4'-Fluoroacetophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon).
-
-
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (ethoxymethyl)phosphonate (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of 4'-fluoroacetophenone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
-
Polymerization of this compound
Vinyl ethers are known to undergo cationic polymerization. For fluorinated vinyl ethers, controlled polymerization techniques are often employed to obtain well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Photoinitiated cationic polymerization is a mild and efficient method.
Proposed Polymerization Mechanism
Figure 2: General mechanism for cationic polymerization.
Experimental Protocol: Photoinitiated Cationic Polymerization
-
Reagents and Materials:
-
This compound (monomer)
-
Diaryliodonium salt (e.g., (4-tert-butylphenyl)iodonium hexafluorophosphate) as a photoinitiator
-
Anhydrous dichloromethane (DCM) as solvent
-
UV light source (e.g., 365 nm)
-
Schlenk tube or similar reaction vessel suitable for photopolymerization under inert atmosphere.
-
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the this compound monomer and the diaryliodonium salt photoinitiator (typically 0.1-1 mol%) in anhydrous DCM.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Irradiate the reaction mixture with a UV light source at room temperature.
-
Monitor the progress of the polymerization by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Once the desired conversion is reached, quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization and Expected Properties
The resulting poly(this compound) should be characterized by standard polymer analysis techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) for structural confirmation, Differential Scanning Calorimetry (DSC) for thermal transitions (glass transition temperature, Tg), and Thermogravimetric Analysis (TGA) for thermal stability.
The properties of the polymer will be influenced by the presence of the 4-fluorophenyl group. Below is a table summarizing the expected properties based on data from similar fluorinated poly(vinyl ethers).
| Property | Expected Value/Range | Method of Analysis |
| Molecular Weight (Mn) | 5,000 - 50,000 g/mol (controllable) | GPC |
| Polydispersity Index (PDI) | 1.1 - 1.5 | GPC |
| Glass Transition Temp. (Tg) | 50 - 100 °C | DSC |
| Decomposition Temp. (Td) | > 250 °C (in N₂) | TGA |
| Solubility | Soluble in common organic solvents (THF, DCM, Toluene) | Visual Inspection |
| Contact Angle (Water) | > 90° | Contact Angle Goniometry |
Potential Applications
Polymers derived from this compound are expected to have a range of potential applications due to their anticipated properties:
-
Low Surface Energy Coatings: The presence of fluorine is expected to impart hydrophobicity and oleophobicity, making these polymers suitable for anti-fouling and self-cleaning surfaces.
-
Dielectric Materials: The low polarizability of the C-F bond may lead to materials with a low dielectric constant, useful in microelectronics.
-
Biomedical Materials: The biocompatibility and chemical inertness of fluorinated polymers make them candidates for medical device coatings and drug delivery systems.
-
High-Performance Membranes: The polymer's structure may allow for the fabrication of membranes with selective permeability for gas separation or filtration applications.
Safety and Handling
-
Monomer: this compound should be handled in a well-ventilated fume hood. It is expected to be a flammable liquid and an irritant. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Polymerization: Cationic polymerization can be highly exothermic and should be conducted with care, especially on a larger scale. The photoinitiators used are typically light-sensitive and should be stored in the dark. UV radiation is harmful and appropriate shielding must be used.
-
Polymer: The final polymer is expected to be a stable, non-hazardous solid. However, inhalation of polymer dust should be avoided.
Conclusion
While this compound is not a widely commercialized monomer, its synthesis is feasible from common starting materials. Its polymerization via cationic methods, particularly photoinitiation, offers a pathway to novel fluorinated polymers. The resulting materials are anticipated to possess valuable properties, opening up possibilities for their use in a variety of high-performance applications. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and potential of this promising monomer and its corresponding polymer.
Application Notes and Protocols: 1-(1-ethoxy-vinyl)-4-fluoro-benzene in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-(1-ethoxy-vinyl)-4-fluoro-benzene and its derivatives in the synthesis of medicinally relevant heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines. The presence of the 4-fluorophenyl moiety is of significant interest in drug discovery, as fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
Synthesis of 3-(4-Fluorophenyl)pyrazoles
The vinyl ether functionality in this compound can be considered a masked carbonyl group, making it a suitable precursor for condensation reactions with binucleophiles such as hydrazine and its derivatives to form pyrazoles. While direct experimental protocols for this compound are not readily found in the literature, a closely related derivative, 1-(1-azidovinyl)-4-fluorobenzene, has been successfully employed in a one-pot synthesis of a complex fluorinated pyrazole. This reaction showcases a modern synthetic approach involving radical chemistry and cyclization.
A one-pot synthesis of 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole has been reported, which proceeds through a visible-light-induced radical trifluoromethylation of 1-(1-azidovinyl)-4-fluorobenzene, followed by a defluorinative cyclization of the intermediate azine.[1][2]
Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole[1][2]
Materials:
-
1-(1-azidovinyl)-4-fluorobenzene
-
Sodium trifluoromethanesulfinate (Langlois reagent)
-
Graphitic carbon nitride (g-C3N4)
-
Dimethyl sulfoxide (DMSO)
-
Cesium carbonate (Cs2CO3)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a 10 mL test tube, combine 1-(1-azidovinyl)-4-fluorobenzene (82 mg, 0.5 mmol), sodium trifluoromethanesulfinate (156 mg, 1.0 mmol), and g-C3N4 (30 mg) in DMSO (5 mL).
-
Stir the reaction mixture for 24 hours at 28–30 °C under an air atmosphere while irradiating with a 36 W, 450 nm LED.
-
After 24 hours, add Cs2CO3 (196 mg, 0.6 mmol) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (100 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired fluorinated pyrazole.
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Yield |
| 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole | 1-(1-azidovinyl)-4-fluorobenzene | Sodium trifluoromethanesulfinate, g-C3N4, Cs2CO3 | DMSO | 42% |
Logical Workflow for the Synthesis of a Fluorinated Pyrazole
Caption: One-pot synthesis of a complex fluorinated pyrazole.
Synthesis of 4-(4-Fluorophenyl)pyrimidines
General Experimental Protocol: Pinner Pyrimidine Synthesis (Hypothetical for this compound)
This protocol is a hypothetical adaptation of the Pinner synthesis, where this compound would first be hydrolyzed in situ to form 4-fluoroacetophenone, which then acts as the carbonyl component.
Materials:
-
This compound
-
An appropriate second carbonyl source (e.g., ethyl acetate for a methyl-substituted pyrimidine)
-
Amidine hydrochloride (e.g., benzamidine hydrochloride for a 2-phenyl-substituted pyrimidine)
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add this compound and the second carbonyl source. The vinyl ether is expected to hydrolyze under these conditions to 4-fluoroacetophenone.
-
Add the amidine hydrochloride to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).
-
The precipitated product can be collected by filtration, washed with cold ethanol, and recrystallized.
Signaling Pathway for a General Pinner Pyrimidine Synthesis
Caption: General pathway for Pinner pyrimidine synthesis.
Synthesis of Substituted Pyridines
The construction of a pyridine ring can be achieved through various multicomponent reactions, such as the Hantzsch or Bohlmann-Rahtz syntheses.[3][4][5][6][7][8][9][10][11][12] In these methods, this compound could potentially act as one of the carbonyl-containing components.
General Experimental Protocol: Hantzsch Pyridine Synthesis (Hypothetical Adaptation)
The Hantzsch synthesis typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.[3][4][5][6][8] An adaptation could involve the in situ formation of a β-ketoester equivalent from this compound.
Materials:
-
This compound
-
An aldehyde (e.g., formaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Ammonia or ammonium acetate
-
Ethanol or acetic acid
-
An oxidizing agent (e.g., manganese dioxide)
Procedure:
-
Dissolve this compound, the aldehyde, and the β-ketoester in a suitable solvent like ethanol or acetic acid.
-
Add the nitrogen source (ammonia or ammonium acetate).
-
Heat the reaction mixture to reflux and monitor by TLC until the formation of the dihydropyridine intermediate is complete.
-
Cool the reaction mixture and add an oxidizing agent to facilitate the aromatization to the pyridine ring.
-
Stir the mixture at room temperature or with gentle heating.
-
After the oxidation is complete, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography or recrystallization.
Experimental Workflow for a General Hantzsch Pyridine Synthesis
Caption: General workflow for Hantzsch pyridine synthesis.
This compound and its derivatives are valuable precursors for the synthesis of a variety of fluorinated heterocyclic compounds. While direct, published protocols for its use in all major heterocyclic syntheses are limited, its chemical nature as a masked carbonyl allows for its logical inclusion in established synthetic routes such as the Pinner synthesis for pyrimidines and the Hantzsch synthesis for pyridines. The provided protocols, both documented and hypothetical, serve as a guide for researchers to explore the utility of this versatile building block in the development of novel, fluorinated heterocyclic scaffolds for applications in drug discovery and materials science. Further research into the direct application of this compound in these and other cycloaddition and condensation reactions is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. About: Hantzsch pyridine synthesis [dbpedia.org]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Bohlmann-Rahtz-Pyridin-Synthese [organische-chemie.ch]
- 10. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. synarchive.com [synarchive.com]
- 12. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1-ethoxy-vinyl)-4-fluoro-benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(1-ethoxy-vinyl)-4-fluoro-benzene. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and effective methods for the synthesis of this compound are the Wittig reaction and the Heck reaction.
-
Wittig Reaction: This route involves the reaction of 4-fluoroacetophenone with a phosphorus ylide, specifically (ethoxymethylidene)triphenylphosphorane, which is generated in situ from (ethoxymethyl)triphenylphosphonium chloride.
-
Heck Reaction: This method utilizes a palladium-catalyzed cross-coupling reaction between an aryl halide, such as 4-fluoroiodobenzene or 4-fluorobromobenzene, and ethyl vinyl ether.[1][2][3]
Q2: How do I choose between the Wittig and Heck reaction for my synthesis?
A2: The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale, and sensitivity of other functional groups in the molecule.
-
The Wittig reaction is often preferred for its high regioselectivity, as the double bond is unambiguously formed at the position of the carbonyl group. It is a good choice if 4-fluoroacetophenone is readily available.
-
The Heck reaction is a powerful tool for C-C bond formation and can be advantageous if you are starting from a 4-fluorophenyl halide. However, controlling regioselectivity to favor the desired branched product (α-arylation) over the linear product (β-arylation) can be a challenge and requires careful optimization of reaction conditions.[4][5]
Q3: What are the main challenges I might face during the synthesis and purification?
A3: Common challenges include:
-
Low yields: This can be due to incomplete reactions, side reactions, or product degradation.
-
Formation of regioisomers: Particularly in the Heck reaction, achieving high selectivity for the desired α-arylated product can be difficult.[1][4]
-
Hydrolysis of the vinyl ether: The product is sensitive to acidic conditions and can hydrolyze to 4-fluoroacetophenone.
-
Purification: The product can be volatile, and separation from byproducts like triphenylphosphine oxide (from the Wittig reaction) or homocoupled products can be challenging. Purification is typically achieved by column chromatography or distillation.[6]
Troubleshooting Guides
Wittig Reaction Route
This route involves two main stages: the preparation of the Wittig reagent (ylide) and the reaction with 4-fluoroacetophenone.
Experimental Workflow: Wittig Reaction
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Incomplete ylide formation due to wet solvent or weak base.[7][8] 2. The ylide is unstable and decomposes before reacting.[7] 3. The ketone (4-fluoroacetophenone) is too sterically hindered or unreactive.[9][10] | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Use a strong base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH). 2. Generate the ylide in the presence of the ketone, or add the ketone immediately after ylide formation. Maintain low temperatures during ylide generation and reaction. 3. Increase the reaction temperature or use a more reactive phosphonium salt if available. |
| Low yield of desired vinyl ether | 1. Hydrolysis of the product during workup. 2. Side reactions of the ylide. | 1. Use a neutral or slightly basic workup. Avoid strong acids. 2. Optimize the reaction temperature and addition rate of the ketone to the ylide solution. |
| Difficult purification | Contamination with triphenylphosphine oxide. | 1. Most of the triphenylphosphine oxide can be removed by precipitation from a nonpolar solvent (e.g., hexane/ether mixture) followed by filtration. 2. Careful column chromatography on silica gel is usually effective for final purification. |
Experimental Protocol: Wittig Reaction
A representative protocol based on literature procedures for similar reactions is provided below.[7][11]
| Parameter | Condition |
| Phosphonium Salt | (Ethoxymethyl)triphenylphosphonium chloride |
| Ketone | 4-Fluoroacetophenone |
| Base | Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Ylide formation: 0 °C to room temp. Reaction with ketone: 0 °C to room temp. or reflux. |
| Reaction Time | 1-12 hours |
| Workup | Quenching with saturated aq. NH4Cl, extraction with ether, drying, and concentration. |
| Purification | Flash column chromatography (silica gel, hexane/ethyl acetate gradient). |
Heck Reaction Route
This route involves the palladium-catalyzed coupling of a 4-fluorophenyl halide with ethyl vinyl ether.
Experimental Workflow: Heck Reaction
Caption: Workflow for the synthesis of this compound via the Heck reaction.
Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive catalyst. 2. Unsuitable ligand or base. 3. Low reactivity of the aryl halide. | 1. Use a pre-catalyst like Pd(OAc)2 or ensure the Pd(0) source is active.[12] 2. Screen different phosphine ligands and bases. For α-arylation, bidentate ligands like dppp are often effective.[1] Triethylamine (NEt3) or a stronger base might be required. 3. Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides.[3] Consider using a more reactive halide or increasing the reaction temperature. |
| Poor regioselectivity (mixture of α and β products) | 1. Incorrect catalyst/ligand combination.[1][4] 2. Reaction proceeding through an undesired catalytic cycle (e.g., cationic vs. neutral pathway).[1][2] | 1. Bidentate phosphine ligands like 1,3-bis(diphenylphosphino)propane (dppp) are known to promote α-arylation.[1] 2. The choice of solvent can influence the reaction pathway. Aprotic polar solvents like DMSO or DMF are commonly used.[2] Adding certain salts can also influence selectivity. |
| Formation of significant byproducts | 1. Homocoupling of the aryl halide. 2. Polymerization of the vinyl ether. | 1. Optimize the reaction temperature and stoichiometry. 2. Ensure the reaction is performed under an inert atmosphere and use fresh, inhibitor-free vinyl ether. |
Experimental Protocol: Heck Reaction
A representative protocol based on literature for α-arylation of vinyl ethers is provided below.[1][2][13]
| Parameter | Condition |
| Aryl Halide | 4-Fluoroiodobenzene or 4-Fluorobromobenzene |
| Olefin | Ethyl vinyl ether |
| Catalyst | Palladium(II) acetate (Pd(OAc)2) |
| Ligand | 1,3-Bis(diphenylphosphino)propane (dppp) |
| Base | Triethylamine (NEt3) or N,N-Diisopropylethylamine (DIPEA) |
| Solvent | Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) |
| Temperature | 80-120 °C |
| Reaction Time | 2-24 hours |
| Workup | Filtration through Celite, extraction with an organic solvent, washing, drying, and concentration. |
| Purification | Flash column chromatography (silica gel, hexane/ethyl acetate gradient). |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to consider when troubleshooting a low-yielding reaction for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting low yields in the synthesis of this compound.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. bilder.buecher.de [bilder.buecher.de]
- 5. Selective terminal heck arylation of vinyl ethers with aryl chlorides: a combined experimental-computational approach including synthesis of betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2011056448A1 - Vinyl ether compounds and methods of their preparation and use - Google Patents [patents.google.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adichemistry.com [adichemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Selective Approaches to α‐ and β‐Arylated Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 1-(1-Ethoxy-vinyl)-4-fluoro-benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with derivatives of 1-(1-ethoxy-vinyl)-4-fluoro-benzene. The focus is on the purification of reaction products, with a particular emphasis on the synthesis of 4-fluoroacetophenone via hydrolysis.
Troubleshooting Guide
Scenario 1: Low yield of 4-fluoroacetophenone after hydrolysis and work-up.
| Potential Cause | Troubleshooting Step |
| Incomplete Hydrolysis | Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present, consider extending the reaction time or using a stronger acidic catalyst. |
| Product Loss During Extraction | The product may be partially soluble in the aqueous layer. Perform multiple extractions (at least 3x) with an appropriate organic solvent like methylene chloride or ethyl acetate to maximize recovery.[1] |
| Emulsion Formation | An emulsion layer between the aqueous and organic phases can trap the product. To break the emulsion, add a small amount of brine or a different organic solvent. |
| Product Volatility | 4-Fluoroacetophenone is a liquid with a boiling point of 196°C.[2] While not extremely volatile, some loss can occur during solvent removal under high vacuum or with excessive heating. Use a rotary evaporator at a moderate temperature and pressure. |
Scenario 2: Presence of impurities in the final product after column chromatography.
| Potential Cause | Troubleshooting Step |
| Co-elution with Unreacted Starting Material | The starting enol ether and the product ketone may have similar polarities. Optimize the solvent system for your column chromatography. A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 1/99 and gradually increasing to 10/90).[3] |
| Presence of Aldol Condensation Byproducts | Under certain basic or acidic conditions, the resulting ketone can undergo self-condensation. Ensure the work-up and purification steps are performed under neutral or slightly acidic conditions. |
| Contamination from Solvents or Reagents | Use high-purity solvents and reagents for both the reaction and the purification to avoid introducing contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying 4-fluoroacetophenone synthesized from this compound?
A1: The most common purification method is silica gel column chromatography.[3][4] After an initial aqueous work-up to remove the acid catalyst and any water-soluble byproducts, the crude product is loaded onto a silica gel column and eluted with a non-polar solvent system, typically a mixture of hexane and ethyl acetate.[3]
Q2: How can I remove the ethanol byproduct from the hydrolysis reaction?
A2: Ethanol is highly soluble in water and will be effectively removed during the aqueous work-up. Washing the organic layer with water or brine several times will ensure the complete removal of ethanol.
Q3: My purified 4-fluoroacetophenone is a yellow oil, but the literature describes it as a colorless oil. What could be the cause?
A3: A yellow color may indicate the presence of minor, colored impurities. If NMR and GC-MS analysis show high purity, the color may not be significant for subsequent reactions. However, if higher purity is required, you can try re-purifying by column chromatography, using a very shallow solvent gradient, or consider a short-path distillation under reduced pressure.
Q4: Can I use distillation to purify 4-fluoroacetophenone?
A4: Yes, distillation is a viable purification method for 4-fluoroacetophenone, which has a boiling point of 196°C at atmospheric pressure.[2] For small-scale purifications or heat-sensitive compounds, vacuum distillation is recommended to lower the boiling point and prevent potential decomposition.
Q5: What are some common challenges when purifying products from Suzuki or Heck reactions involving derivatives of this compound?
A5: In Suzuki and Heck reactions, common purification challenges include removing the palladium catalyst, phosphine ligands, and inorganic salts. After the reaction, a common work-up involves extraction and washing.[5] Purification of the desired product often requires column chromatography.[6] For catalyst removal, passing the crude product through a plug of silica gel or celite can be effective. In some cases, specialized scavenger resins can be used to remove residual palladium.
Experimental Protocols
Protocol 1: General Procedure for the Hydrolysis of this compound and Purification of 4-fluoroacetophenone
-
Hydrolysis: To the reaction mixture containing the product from the previous step (e.g., after a Heck or Suzuki reaction), add a 5% aqueous solution of hydrochloric acid (HCl).[3]
-
Stir the mixture vigorously for 30 minutes at room temperature. Monitor the disappearance of the starting enol ether by TLC.
-
Work-up:
-
Add methylene chloride (CH₂Cl₂) to the reaction mixture.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with methylene chloride.
-
Combine the organic layers.
-
Wash the combined organic layers with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]
-
-
Purification:
-
Prepare a silica gel column packed in hexane.
-
Dissolve the crude product in a minimal amount of methylene chloride or the initial chromatography solvent.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, for example, starting with 1% ethyl acetate and gradually increasing to 10%.[3]
-
Collect fractions and monitor by TLC to identify the fractions containing the pure 4-fluoroacetophenone.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) | Density (g/mL at 25°C) |
| 4-Fluoroacetophenone | C₈H₇FO | 138.14 | 196 | 1.511 | 1.138 |
Data sourced from Sigma-Aldrich.[2]
Visualizations
References
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Vinyl Ethers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving vinyl ethers.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a vinyl ether substrate is giving a low yield. What are the most common initial checks I should perform?
A1: When troubleshooting low yields in any Suzuki coupling, it's crucial to start with the fundamentals. First, ensure all reagents and solvents are pure and anhydrous, as water can lead to unwanted side reactions. De-gas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst to prevent catalyst oxidation.[1][2] Verify the integrity of your catalyst; palladium catalysts, especially Pd(OAc)₂, can degrade over time.[3] Finally, confirm that your reaction temperature is appropriate and stable.
Q2: I suspect my vinyl ether is decomposing under the reaction conditions. What are the likely side reactions and how can I mitigate them?
A2: Vinyl ethers are susceptible to certain side reactions under palladium catalysis, including cationic polymerization and β-hydride elimination. The electron-rich nature of the vinyl ether double bond can make it prone to undesired polymerization pathways. To minimize these, consider using a lower reaction temperature and a shorter reaction time. Additionally, the choice of ligand can influence the reaction pathway; bulkier, electron-rich phosphine ligands can sometimes suppress these side reactions.
Another common issue is protodeboronation of the boronic acid partner, where the boronic acid is replaced by a hydrogen atom.[4] This is particularly problematic with heteroaryl boronic acids. Using boronic esters (e.g., pinacol esters) can improve stability and reduce the rate of protodeboronation.[4]
Q3: What is the optimal catalyst system for Suzuki coupling with vinyl ethers?
A3: The choice of catalyst and ligand is critical for a successful Suzuki coupling with vinyl ethers. While there is no single "best" catalyst for all substrates, a combination of a palladium source and a phosphine ligand is typically employed. For the synthesis of β,β-disubstituted vinyl ethers, a catalyst system of Pd(dba)₂ with PPh₃ has been shown to be effective.[5] For other vinyl ether couplings, catalyst systems like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos have been used successfully.[6] It is often necessary to screen a few catalyst/ligand combinations to find the optimal system for your specific substrates.
Q4: How does the choice of base and solvent affect the yield of my vinyl ether Suzuki coupling?
A4: The base and solvent play crucial roles in the Suzuki coupling mechanism and can significantly impact the yield, especially with sensitive substrates like vinyl ethers.
-
Base: The base activates the boronic acid for transmetalation.[4] For vinyl ether couplings, inorganic bases are generally preferred over organic amines.[7] Cesium carbonate (Cs₂CO₃) is a commonly used and effective base in these reactions.[5] It's important to use a base that is strong enough to promote the reaction but not so strong that it causes decomposition of the starting materials or product.
-
Solvent: The solvent must be capable of dissolving the reagents and be compatible with the reaction conditions. Aprotic polar solvents are frequently used. For the coupling of ynol ethers to form vinyl ethers, tetrahydrofuran (THF) has been used successfully.[5] Other common solvents for Suzuki couplings include dioxane and DMF, often with the addition of water to aid in dissolving the base.[1][8] However, the presence of water can also promote side reactions, so a careful balance is needed. Anhydrous conditions may be necessary for particularly sensitive substrates.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low yields in Suzuki coupling reactions with vinyl ethers.
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst. If using a Pd(II) source like Pd(OAc)₂, ensure it is effectively reduced to Pd(0) in situ.[3] |
| Inefficient Degassing | Ensure the reaction mixture is thoroughly de-gassed with an inert gas (argon or nitrogen) for an extended period (e.g., 30 minutes) before adding the catalyst.[1] Use a robust sealing method for your reaction vessel. |
| Sub-optimal Reaction Conditions | Systematically screen different solvents, bases, and temperatures. Start with conditions reported for similar vinyl ether couplings and then vary one parameter at a time. |
| Poor Solubility of Reagents | Choose a solvent system in which all reagents are soluble at the reaction temperature. For boronic acids with poor solubility, consider using the corresponding pinacol ester.[4] |
Problem: Presence of Significant Side Products
| Side Product Observed | Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. Use of a Pd(II) pre-catalyst without complete reduction to Pd(0).[4] | Improve degassing procedure. Use a Pd(0) catalyst source directly. |
| Protodeboronation Product | Instability of the boronic acid, especially with heteroaryl boronic acids.[4] | Use the corresponding boronic ester (e.g., pinacol ester) for increased stability.[4] Use milder reaction conditions (lower temperature, weaker base). |
| Dehalogenation of the Electrophile | Presence of a hydrogen source and a pathway for reductive elimination of a palladium-hydride species. | Ensure anhydrous conditions. Choose a ligand that favors reductive elimination of the desired product over β-hydride elimination. |
| Vinyl Ether Polymerization | Cationic polymerization initiated by trace acids or the palladium catalyst. | Use a lower reaction temperature. Screen different ligands to modulate the catalyst's reactivity. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an In-Situ Generated Vinylborane with an Aryl Halide
This protocol is adapted from a procedure for the synthesis of β,β-disubstituted vinyl ethers.[5]
-
Hydroboration Step: To a solution of the ynol ether (0.5 mmol) in anhydrous THF (2.0 mL) under an argon atmosphere, add pinacolborane (0.6 mmol). Stir the mixture at room temperature for 2 hours.
-
Coupling Step: To the above reaction mixture, add the aryl halide (0.6 mmol), Pd(dba)₂ (0.025 mmol), PPh₃ (0.1 mmol), and Cs₂CO₃ (1.5 mmol).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction and Troubleshooting Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Regioselective and Stereoselective Entry to β,β-Disubstituted Vinyl Ethers via the Sequential Hydroboration/Suzuki-Miyaura Coupling of Ynol Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
preventing polymerization of 1-(1-ethoxy-vinyl)-4-fluoro-benzene during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1-ethoxy-vinyl)-4-fluoro-benzene. The information provided is intended to help prevent unwanted polymerization during reactions and ensure the stability of the compound.
Troubleshooting Guide: Preventing Polymerization During Reaction
Unwanted polymerization is a common issue when working with vinyl ethers like this compound, which can lead to low yields, purification difficulties, and potentially hazardous runaway reactions. This guide provides a systematic approach to troubleshooting and preventing polymerization.
Issue: Observation of Polymer Formation During Reaction (e.g., increased viscosity, precipitation of a solid, difficult stirring)
Logical Flow for Troubleshooting Polymerization:
Caption: Troubleshooting workflow for addressing unwanted polymerization.
Detailed Troubleshooting Steps:
-
Inhibitor Presence and Concentration:
-
Question: Was a polymerization inhibitor included in the reaction mixture?
-
Solution: If not, the addition of a suitable inhibitor is the first line of defense. For vinyl ethers, phenolic inhibitors are commonly used.
-
Action: Add Butylated Hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ) to the reaction mixture. For guidance on concentrations, refer to Table 1.
-
-
Reaction Temperature:
-
Question: Is the reaction being run at an elevated temperature?
-
Solution: Higher temperatures can accelerate the rate of polymerization.
-
Action: If the reaction conditions permit, lower the temperature. For thermally sensitive reactions, consider alternative, lower-temperature synthetic routes.
-
-
Atmosphere Control:
-
Purity of Reagents and Solvents:
-
Question: Are the starting materials and solvents free from impurities and peroxides?
-
Solution: Peroxides are known initiators of radical polymerization. Solvents, especially ethers like THF or diethyl ether, can form explosive peroxides over time.[1][3]
-
Action: Use freshly purified reagents and freshly distilled, peroxide-free solvents. Test solvents for the presence of peroxides before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended inhibitors for preventing the polymerization of this compound?
A1: Phenolic inhibitors are highly effective for vinyl ethers. The most commonly recommended are Butylated Hydroxytoluene (BHT) and 4-Methoxyphenol (MEHQ). These compounds act as radical scavengers, terminating the chain reactions that lead to polymerization.
Q2: What are the typical concentrations of inhibitors to be used?
A2: The optimal concentration of an inhibitor can depend on the reaction conditions, temperature, and duration. However, a general guideline is provided in the table below. It is often advisable to start with a concentration in the lower end of the range and increase if polymerization is still observed.
Table 1: Recommended Inhibitor Concentrations
| Inhibitor | Typical Concentration Range (ppm) | Molar Equivalent (mol%) | Notes |
| BHT (Butylated Hydroxytoluene) | 100 - 1000 ppm | 0.01 - 0.1 mol% | Effective at higher temperatures. |
| MEHQ (4-Methoxyphenol) | 50 - 500 ppm | 0.005 - 0.05 mol% | Commonly used for stabilizing monomers during storage and distillation.[4] |
Q3: How should I store this compound to prevent polymerization?
A3: Proper storage is crucial for the longevity of the compound. Follow these guidelines:
-
Temperature: Store in a cool, dark place. Refrigeration is often recommended.
-
Container: Use an amber glass bottle with a tightly sealed cap to protect from light and air.
-
Inhibitor: Ensure the compound is stored with an appropriate inhibitor, such as MEHQ or BHT, at a concentration of at least 200 ppm.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere of nitrogen or argon.
Q4: Can I remove the inhibitor before my reaction?
A4: Yes, if the presence of the inhibitor interferes with your reaction (e.g., in certain catalytic processes), it can be removed. A common method is to pass the vinyl ether through a short column of basic alumina. However, the inhibitor-free compound will be much less stable and should be used immediately. It is highly recommended to add the inhibitor back to any unreacted material that needs to be stored.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Vinyl monomers should be handled with care in a well-ventilated fume hood.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the potential for peroxide formation, especially in older samples that have been exposed to air.[1][3] Never distill vinyl ethers to dryness, as this can concentrate potentially explosive peroxides.[2]
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound via a Wittig-type reaction, incorporating measures to prevent polymerization.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Protocol: Synthesis of this compound
-
Preparation of the Wittig Reagent (Ylide):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (ethoxymethyl)triphenylphosphonium chloride (1.1 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting orange-red solution at -78 °C for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Dissolve 4-fluoroacetophenone (1.0 eq) in anhydrous THF in a separate flame-dried flask.
-
Add the solution of 4-fluoroacetophenone dropwise to the cold ylide solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Crucially, before concentration, add BHT to the solution to a final concentration of approximately 200 ppm to prevent polymerization during solvent removal.
-
Concentrate the solution under reduced pressure at a low temperature (water bath < 30 °C).
-
Purify the crude product by flash column chromatography on silica gel that has been pre-treated with a solvent system containing 0.1% triethylamine to neutralize acidic sites. Elute with a hexane/ethyl acetate gradient.
-
-
Storage of the Final Product:
-
To the purified this compound, add BHT or MEHQ to a final concentration of 200 ppm.
-
Store the product in a tightly sealed amber vial under a nitrogen atmosphere at 4 °C.
-
References
- 1. ankersmid.com [ankersmid.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereo- and regio-specific vinyl ether synthesis by the Horner-Wittig reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
- 5. chemistry.ucla.edu [chemistry.ucla.edu]
Technical Support Center: Managing 1-(1-ethoxy-vinyl)-4-fluoro-benzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 1-(1-ethoxy-vinyl)-4-fluoro-benzene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
A1: this compound is a vinyl ether derivative. Vinyl ethers are susceptible to acid-catalyzed hydrolysis. In the presence of moisture, even trace amounts of acid can catalyze the cleavage of the vinyl ether bond, leading to the formation of 4-fluoroacetophenone and ethanol. This degradation can significantly impact the purity of the reagent and the outcome of your reaction.
Q2: What are the visible signs of degradation of this compound due to moisture?
A2: Pure this compound is typically a clear, colorless to pale yellow liquid. Degradation due to moisture may not always be visually apparent. However, you might observe a change in color, the formation of a precipitate (insoluble byproducts), or a change in viscosity. The most reliable method to assess purity is through analytical techniques like NMR spectroscopy or GC-MS.
Q3: How can I detect the hydrolysis of this compound in my sample?
A3: You can use 1H NMR spectroscopy to detect the presence of the hydrolysis products. The appearance of a singlet at approximately 2.58 ppm corresponding to the methyl protons of 4-fluoroacetophenone, and a quartet around 3.7 ppm and a triplet around 1.2 ppm for the ethyl group of ethanol are indicative of degradation.[1][2][3][4][5][6][7][8]
Q4: How should I store this compound to minimize moisture exposure?
A4: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, a freezer at -20°C is recommended. The use of Sure/Seal™ bottles or similar packaging with a septum allows for the removal of the reagent without exposing the bulk material to the atmosphere.[9][10]
Q5: Can I use this compound that has been partially hydrolyzed?
A5: It is not recommended. The presence of 4-fluoroacetophenone can lead to unwanted side reactions and complicate the purification of your desired product. Furthermore, the presence of water can interfere with many common reactions where this reagent is used, such as Suzuki-Miyaura or Wittig reactions.
Troubleshooting Guides
Issue 1: Inconsistent or low yields in Suzuki-Miyaura coupling reactions.
Question: I am using this compound in a Suzuki-Miyaura coupling reaction, but my yields are inconsistent and generally low. What could be the cause?
Answer:
-
Moisture Contamination: The primary suspect is the hydrolysis of your this compound. The presence of water in your reaction, whether from the reagent, solvents, or glassware, can deactivate the palladium catalyst and lead to the formation of byproducts.[11][12][13]
-
Reagent Quality: The purity of your this compound may be compromised. It is advisable to check the purity by 1H NMR or GC-MS before use.
-
Reaction Conditions: Ensure that all your solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.[14][15][16][17][18]
Troubleshooting Steps:
-
Verify Reagent Purity: Run a 1H NMR spectrum of your this compound to check for the presence of 4-fluoroacetophenone.
-
Use Anhydrous Solvents: Ensure all solvents are freshly dried and deoxygenated.[14][15][17][18]
-
Proper Inert Atmosphere Technique: Use Schlenk line or glovebox techniques to set up your reaction.[19][20][21][22][23]
-
Optimize Catalyst and Base: Consider screening different palladium catalysts, ligands, and bases, as their effectiveness can be influenced by trace amounts of water.
Issue 2: Formation of unexpected byproducts in a Wittig reaction.
Question: I am performing a Wittig reaction with this compound and observe the formation of 4-fluoroacetophenone in my crude reaction mixture. Why is this happening?
Answer:
-
Hydrolysis of Starting Material: The this compound is likely hydrolyzing either before or during the reaction. The conditions for a Wittig reaction, especially if protic solvents are present or if the ylide is not completely anhydrous, can facilitate this hydrolysis.
-
Ylide Stability: Some Wittig reagents are sensitive to moisture and can decompose, which may affect the reaction outcome.[24][25]
Troubleshooting Steps:
-
Handle Reagent Under Inert Conditions: Ensure that this compound is handled exclusively under an inert atmosphere.
-
Use Anhydrous Reaction Conditions: Dry your solvents and glassware thoroughly.[14][15][17][18] Prepare the phosphonium salt and generate the ylide under strictly anhydrous conditions.
-
Reaction Temperature: If possible, run the reaction at a lower temperature to minimize the rate of hydrolysis.
-
Order of Addition: Add the this compound to the pre-formed ylide to minimize its exposure to potentially moist conditions.
Data Presentation
Table 1: Hypothetical Purity of this compound vs. Storage Time under Different Conditions.
| Storage Condition | Time (Days) | Purity (%) | 4-fluoroacetophenone (%) | Ethanol (%) |
| Sealed vial, air, RT | 0 | 99.5 | 0.3 | 0.2 |
| 7 | 92.1 | 7.5 | 0.4 | |
| 30 | 75.3 | 23.8 | 0.9 | |
| Sealed vial, Argon, RT | 0 | 99.5 | 0.3 | 0.2 |
| 7 | 99.2 | 0.6 | 0.2 | |
| 30 | 98.5 | 1.2 | 0.3 | |
| Sealed vial, Argon, -20°C | 0 | 99.5 | 0.3 | 0.2 |
| 7 | 99.4 | 0.4 | 0.2 | |
| 30 | 99.3 | 0.5 | 0.2 |
Table 2: Hypothetical Yield of a Suzuki-Miyaura Coupling Reaction vs. Water Content in the Reaction Solvent.
| Water Content in THF (ppm) | Reaction Yield (%) |
| < 10 | 92 |
| 50 | 85 |
| 100 | 71 |
| 250 | 45 |
| 500 | 15 |
Experimental Protocols
Protocol 1: Handling this compound using a Schlenk Line
-
Glassware Preparation: Dry all glassware (e.g., Schlenk flask, syringes, needles) in an oven at >120°C for at least 4 hours and allow to cool to room temperature under a stream of dry inert gas (argon or nitrogen).[10][20]
-
Inert Atmosphere: Connect the Schlenk flask to a Schlenk line and evacuate under vacuum, then backfill with inert gas. Repeat this cycle three times.[21][23]
-
Reagent Transfer:
-
If using a Sure/Seal™ bottle, pierce the septum with a needle connected to the inert gas line to maintain a positive pressure.
-
Use a clean, dry syringe with a long needle to withdraw the desired amount of this compound.[9][26]
-
Transfer the reagent to the reaction flask via a rubber septum against a positive flow of inert gas.
-
-
Reaction Setup: Add other anhydrous reagents and solvents to the reaction flask under a positive pressure of inert gas.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS by withdrawing aliquots using a syringe under inert atmosphere.
Protocol 2: Use of this compound in a Glovebox
-
Glovebox Atmosphere: Ensure the glovebox has a dry, inert atmosphere with low levels of oxygen and water (<1 ppm).[19][22]
-
Material Preparation: Bring all necessary dry glassware, reagents, and solvents into the glovebox antechamber. Ensure all items are free of surface moisture.[27]
-
Antechamber Cycling: Evacuate and backfill the antechamber with inert gas for at least three cycles before opening the inner door.
-
Reaction Setup:
-
Open the container of this compound inside the glovebox.
-
Use a clean, dry pipette or syringe to measure and transfer the required amount to the reaction vessel.
-
Add other reagents and solvents as required.
-
-
Sealing the Reaction: If the reaction is to be performed outside the glovebox, ensure the reaction vessel is securely sealed with a septum or stopper before removing it from the glovebox.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Nuclear magnetic resonance (NMR) spectroscopy: Hydrogen | Resource | RSC Education [edu.rsc.org]
- 3. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. quantum-resonance.org [quantum-resonance.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-Fluoroacetophenone(403-42-9) 1H NMR spectrum [chemicalbook.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Drying solvents and Drying agents [delloyd.50megs.com]
- 19. molan.wdfiles.com [molan.wdfiles.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 22. ucd.ie [ucd.ie]
- 23. Air-free technique - Wikipedia [en.wikipedia.org]
- 24. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 25. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 26. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 27. ossila.com [ossila.com]
Technical Support Center: Catalyst Deactivation in Reactions with 1-(1-ethoxy-vinyl)-4-fluoro-benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(1-ethoxy-vinyl)-4-fluoro-benzene, particularly in the context of transition metal-catalyzed reactions. The information provided is intended to help diagnose and resolve issues related to catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction involving this compound is failing or showing low yield. What are the likely causes?
A1: Low yields or reaction failure can stem from several factors. Given the structure of your substrate, common issues include catalyst deactivation, suboptimal reaction conditions, or reagent impurity. The vinyl ether moiety is known to be sensitive and can contribute to catalyst decomposition or side reactions, while the fluoroaromatic group can present challenges for certain catalytic cycles.[1][2]
Q2: What are the most common mechanisms of catalyst deactivation when working with substrates like this?
A2: For palladium catalysts, which are commonly used for such transformations, deactivation can occur through several pathways:
-
Coking or Fouling: The deposition of polymeric or carbonaceous residues from the vinyl ether substrate or solvent on the catalyst's active sites.[3][4]
-
Poisoning: Strong coordination of impurities or even the substrate/product to the metal center, rendering it inactive. Vinyl ethers, being electron-rich, can sometimes act as catalyst poisons.[1][4]
-
Sintering: At elevated temperatures, the fine metal particles of a heterogeneous catalyst can agglomerate, reducing the active surface area.[4][5]
-
Leaching: The dissolution of the active metal from its solid support into the reaction mixture, leading to a loss of catalytic activity.[4][6]
Q3: How can I determine if my catalyst has been deactivated?
A3: Signs of catalyst deactivation include a significant drop in reaction rate, incomplete conversion of starting materials, or a complete lack of product formation. To confirm, you can try increasing the catalyst loading; a sluggish reaction that improves with more catalyst may indicate a deactivation issue.[7] For heterogeneous catalysts, post-reaction characterization techniques such as Transmission Electron Microscopy (TEM) can reveal sintering, while surface area analysis (e.g., BET) can show pore blocking due to coking.[8]
Q4: Is it possible to regenerate a deactivated palladium catalyst?
A4: Yes, in many cases, catalyst regeneration is possible, depending on the deactivation mechanism.
-
For coking/fouling , washing with specific solvents or controlled calcination can burn off the organic deposits.[3][8][9]
-
For some types of poisoning , a chemical treatment might be effective.
-
Sintered catalysts are more challenging to regenerate, though high-temperature treatments can sometimes re-disperse the metal particles.[5]
Q5: Are there specific precautions for handling this compound in catalytic reactions?
A5: Due to the acid sensitivity of the vinyl ether group, it is crucial to avoid acidic conditions which can cause hydrolysis or polymerization.[10] Ensure all reagents and solvents are dry and free of acidic impurities. The purity of amines, if used as bases or ligands, is also critical as impurities can poison the catalyst.[7]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Catalyst Deactivation
If you suspect catalyst deactivation, follow this logical workflow to identify the likely cause.
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Guide 2: General Approaches to Catalyst Regeneration
Based on the suspected deactivation mechanism from Guide 1, consider the following regeneration strategies.
| Deactivation Mechanism | Regeneration Strategy | Key Considerations |
| Coking / Fouling | 1. Solvent Washing: Wash the catalyst with solvents like chloroform and glacial acetic acid to dissolve organic residues.[8] 2. Calcination: Heat the catalyst in an inert or oxidizing atmosphere to burn off carbonaceous deposits.[3][9] | Calcination temperatures must be carefully controlled to avoid sintering. |
| Poisoning | Chemical Treatment: Depending on the poison, treatment with a specific chemical agent may be possible. This is highly specific to the poison. | Identification of the poison is crucial for effective treatment. |
| Sintering | High-Temperature Redispersal: In some cases, heating the catalyst to high temperatures under a controlled atmosphere can help re-disperse the metal particles.[5] | This is a complex process and may not always be effective. |
| Leaching | Not applicable. The active metal is lost from the support. | Focus on preventing leaching by using stronger catalyst supports or milder reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol is a general starting point and should be optimized for your specific reaction.
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any solid ligand under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Add the aryl halide (if applicable), this compound (1.0-1.5 equivalents), and a solid base (e.g., K₂CO₃, NaOtBu).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter off the catalyst (if heterogeneous). Proceed with a standard aqueous workup and purification by column chromatography.
Note: The use of an inert atmosphere is crucial to prevent catalyst oxidation and side reactions.[7]
Protocol 2: A Method for Catalyst Regeneration by Solvent Washing
This protocol is adapted for removing organic foulants from a supported palladium catalyst (e.g., Pd/C).
-
Catalyst Recovery: After the reaction, carefully filter the solid catalyst from the reaction mixture.
-
Initial Wash: Wash the recovered catalyst with a non-polar solvent (e.g., hexanes) to remove residual non-polar organics.
-
Degreasing Wash: Suspend the catalyst in a solvent like chloroform and stir for 1-2 hours. An ultrasonic bath can aid this process.[8]
-
Acidic Wash: Filter the catalyst and then suspend it in a solution containing glacial acetic acid. Stir for another 1-2 hours.[8]
-
Final Rinsing: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral, followed by a final rinse with ethanol or acetone.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) before reuse.
Visualizations
Caption: Common deactivation pathways for heterogeneous palladium catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. ss-pub.org [ss-pub.org]
- 4. scispace.com [scispace.com]
- 5. denssolutions.com [denssolutions.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 10. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04636K [pubs.rsc.org]
Technical Support Center: Workup Procedures for Reactions with 1-(1-ethoxy-vinyl)-4-fluoro-benzene
This technical support center provides guidance on the proper workup procedures for chemical reactions involving 1-(1-ethoxy-vinyl)-4-fluoro-benzene. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting advice for common issues encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when quenching a reaction containing this compound?
The most critical factor is the sensitivity of the vinyl ether group to acidic conditions. This compound will readily hydrolyze to 4-fluoroacetophenone in the presence of even mild acids. Therefore, acidic quenching agents should be avoided if the vinyl ether moiety is to be preserved.
Q2: What are the recommended quenching agents for reactions with this compound?
To maintain the integrity of the vinyl ether, basic or neutral quenching solutions are recommended. These include:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Water (H₂O)
-
Brine (saturated aqueous sodium chloride solution)
The choice of quenching agent may depend on the specific reaction conditions and the nature of the other reagents present.
Q3: How can I monitor the progress of a reaction involving this compound?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, will typically provide good separation of the starting material, product, and the potential hydrolysis byproduct, 4-fluoroacetophenone. Staining with potassium permanganate can help visualize the spots.
Q4: What are the potential side products I should be aware of during the workup?
The primary side product is 4-fluoroacetophenone, resulting from the hydrolysis of the vinyl ether. Depending on the reaction type (e.g., Suzuki or Heck coupling), other byproducts related to the catalyst and other starting materials may also be present.
Troubleshooting Guide
This guide addresses common problems encountered during the workup of reactions with this compound.
Problem 1: Low or no yield of the desired product containing the vinyl ether moiety.
| Possible Cause | Suggested Solution |
| Accidental acidification during workup. | Ensure all aqueous solutions used for quenching and extraction are basic or neutral. Check the pH of your aqueous layers. |
| Use of an acidic quenching agent. | Switch to a basic quenching agent like saturated aqueous NaHCO₃ or Na₂CO₃. |
| Residual acid from the reaction mixture. | If the reaction was run under acidic conditions and the vinyl ether is the product, neutralize the reaction mixture with a base before workup. |
| Hydrolysis on silica gel during purification. | Deactivate the silica gel with a base (e.g., triethylamine in the eluent) or use a different purification method like distillation or crystallization. |
Problem 2: The presence of a significant amount of 4-fluoroacetophenone in the crude product.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Ensure the reaction has gone to completion by TLC analysis before quenching. |
| Hydrolysis during workup. | As mentioned above, use basic or neutral quenching and extraction solutions. Work up the reaction as quickly as possible. |
| Instability of the product. | Some products incorporating the this compound moiety may be inherently unstable. Consider derivatization or immediate use in the next step. |
Problem 3: Difficulty in separating the product from starting material or byproducts.
| Possible Cause | Suggested Solution |
| Similar polarities of the compounds. | Optimize the eluent system for column chromatography. A gradient elution might be necessary. |
| Formation of an emulsion during extraction. | Add brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of celite. |
Experimental Protocols
While specific protocols are highly reaction-dependent, a general workup procedure for a Suzuki coupling reaction involving this compound is provided below as an example.
General Workup Procedure for a Suzuki Coupling Reaction
-
Cool the reaction mixture: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Quench the reaction: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the reaction mixture with stirring.
-
Extract the product: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Wash the organic layer: Wash the combined organic layers with brine (1 x 30 mL).
-
Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Technical Support Center: Regioselectivity in Reactions of 1-(1-Ethoxy-vinyl)-4-fluoro-benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(1-ethoxy-vinyl)-4-fluoro-benzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity in reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the regioselectivity of reactions with this compound?
The primary challenge lies in directing the addition of a reagent to a specific carbon of the vinyl group. The electron-donating ethoxy group and the electronic nature of the fluorinated benzene ring influence the electron density of the double bond, making both the α-carbon (adjacent to the ethoxy group) and the β-carbon susceptible to attack. The choice of reaction type and conditions is therefore critical in determining the final product isomer.
Q2: Which reactions are commonly employed with this compound where regioselectivity is a key consideration?
The most prominent reaction is the Mizoroki-Heck reaction for C-C bond formation. Additionally, hydroboration-oxidation for the synthesis of alcohols and electrophilic additions for the introduction of various functional groups are common transformations where regioselectivity is a crucial factor.
Q3: How does the choice of ligand impact the regioselectivity of the Mizoroki-Heck reaction?
In palladium-catalyzed Mizoroki-Heck reactions, the ligand plays a pivotal role in determining the regiochemical outcome. Generally, bidentate phosphine ligands, such as 1,3-bis(diphenylphosphino)propane (dppp), tend to favor the formation of the α-arylated product (branched isomer).[1] In contrast, monodentate phosphine ligands or ligand-free conditions may lead to mixtures of regioisomers or favor the β-arylated product (linear isomer).
Troubleshooting Guides
Mizoroki-Heck Reaction: Poor α-Selectivity
Problem: Low yield of the desired α-arylated product and formation of a significant amount of the β-arylated isomer in the Mizoroki-Heck reaction.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Inappropriate Ligand | Switch to a bidentate phosphine ligand such as dppp or BINAP. | Bidentate ligands can promote a "cationic pathway" in the Heck reaction, which often favors α-arylation of electron-rich olefins.[1] |
| Suboptimal Solvent | Use a polar aprotic solvent like DMF or NMP. | Polar solvents can facilitate the formation of the cationic palladium species that leads to the α-product. |
| Incorrect Base | Employ a non-coordinating organic base like triethylamine or an inorganic base such as potassium carbonate. | The choice of base can influence the reaction pathway. A systematic screening of bases is recommended. |
| Aryl Halide Reactivity | If using an aryl bromide, consider switching to an aryl iodide or an aryl triflate. | Aryl triflates, in particular, are known to favor the cationic pathway and can improve α-selectivity. |
| Presence of Water | Ensure anhydrous reaction conditions. | Water can interfere with the catalytic cycle and affect selectivity. |
Hydroboration-Oxidation: Formation of undesired regioisomer
Problem: The hydroboration-oxidation of this compound yields a mixture of the expected primary alcohol and the isomeric ketone (from oxidation of the Markovnikov addition product).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Sterically Unhindered Borane | Use a sterically hindered borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane. | The larger steric bulk of these reagents enhances the selectivity for addition to the less sterically hindered β-carbon of the vinyl ether, leading to the anti-Markovnikov product.[2] |
| Reaction Temperature | Maintain a low reaction temperature during the hydroboration step. | Lower temperatures generally improve the regioselectivity of hydroboration reactions. |
| Slow Addition of Reagents | Add the borane reagent dropwise to the solution of the vinyl ether. | Slow addition helps to control the reaction and minimize side reactions. |
Experimental Protocols
Protocol 1: α-Selective Mizoroki-Heck Arylation
This protocol is a general guideline for achieving α-arylation of this compound with an aryl bromide.
Reagents:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (6 mol%)
-
Triethylamine (NEt₃) (3.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂, dppp, and the aryl bromide.
-
Add anhydrous DMF and stir the mixture for 10 minutes at room temperature.
-
Add this compound and triethylamine to the reaction mixture.
-
Heat the reaction mixture to 115 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Anti-Markovnikov Hydroboration-Oxidation
This protocol provides a general method for the selective synthesis of 2-(4-fluorophenyl)-2-ethoxyethanol.
Reagents:
-
This compound (1.0 equiv)
-
9-Borabicyclo[3.3.1]nonane (9-BBN) (0.5 M solution in THF, 1.1 equiv)
-
Tetrahydrofuran (THF) (anhydrous)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
Procedure:
Part A: Hydroboration
-
To a dry, nitrogen-flushed flask, add a solution of this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 9-BBN solution in THF dropwise to the stirred solution of the vinyl ether.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
Part B: Oxidation
-
Cool the reaction mixture back to 0 °C.
-
Carefully add the aqueous NaOH solution, followed by the slow, dropwise addition of the hydrogen peroxide solution, ensuring the temperature remains below 20 °C.[3]
-
After the addition is complete, allow the mixture to stir at room temperature for at least 1 hour.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Visualizations
Caption: Mizoroki-Heck reaction pathways for this compound.
Caption: Regioselectivity in the hydroboration of this compound.
References
analytical methods for monitoring the progress of reactions with 1-(1-ethoxy-vinyl)-4-fluoro-benzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for monitoring the progress of chemical reactions involving 1-(1-ethoxy-vinyl)-4-fluoro-benzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring reactions with this compound?
A1: The most common analytical methods for monitoring reactions involving this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages for tracking the consumption of the vinyl ether starting material and the formation of products.
Q2: How can I choose the best analytical method for my specific reaction?
A2: The choice of analytical method depends on several factors, including the volatility and thermal stability of your reactants and products, the complexity of the reaction mixture, and the type of information you need (e.g., qualitative monitoring vs. precise quantification).
-
Gas Chromatography (GC): Ideal for volatile and thermally stable compounds. It provides excellent separation and is often coupled with a mass spectrometer (GC-MS) for definitive peak identification.
-
High-Performance Liquid Chromatography (HPLC): Suitable for a wider range of compounds, including those that are not volatile or are thermally sensitive. HPLC offers various detection methods, such as UV-Vis, which is useful for aromatic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ reaction monitoring without the need for sample workup. Quantitative NMR (qNMR) can be employed for accurate determination of reactant and product concentrations.
Q3: Are there any known stability issues with this compound that could affect my analysis?
A3: Vinyl ethers can be susceptible to hydrolysis under acidic conditions, which would cleave the ether linkage to form an enol that tautomerizes to a ketone (in this case, 4'-fluoroacetophenone) and ethanol. It is crucial to ensure that solvents and reagents used for analysis are dry and free of acidic impurities, especially when using GC where high inlet temperatures can promote degradation.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered when using GC, HPLC, and NMR for reaction monitoring.
Gas Chromatography (GC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing for the Vinyl Ether | Active sites in the GC inlet or column can interact with the polar ether group. | Use a deactivated inlet liner and a low-polarity column. Consider derivatizing the analyte if tailing persists. |
| Appearance of Unexpected Peaks | Thermal decomposition of the vinyl ether in the hot injector. | Lower the injector temperature. Use a pulsed splitless or on-column injection technique to minimize thermal stress.[1] |
| Poor Reproducibility of Peak Areas | Inconsistent sample injection volume or sample degradation in the vial. | Use an autosampler for consistent injections. Prepare samples fresh and cap vials tightly. |
| Ghost Peaks | Carryover from a previous injection or septum bleed. | Implement a thorough wash cycle between injections. Use high-quality, low-bleed septa. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Broad or Split Peaks | Column overload, or a mismatch between the sample solvent and the mobile phase. | Reduce the injection volume or dilute the sample. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. |
| Shifting Retention Times | Inconsistent mobile phase composition or temperature fluctuations. | Prepare mobile phases accurately and degas them thoroughly. Use a column oven to maintain a stable temperature. |
| Baseline Noise or Drift | Contaminated mobile phase, air bubbles in the system, or a deteriorating detector lamp. | Filter all mobile phases. Purge the system to remove air bubbles. Replace the detector lamp if necessary.[2][3] |
| Poor Resolution Between Reactant and Product | Suboptimal mobile phase composition or column chemistry. | Optimize the mobile phase gradient. Consider a different column stationary phase, such as one designed for aromatic or fluorinated compounds.[4] |
Nuclear Magnetic Resonance (NMR) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Broadened NMR Signals | Presence of paramagnetic impurities or sample viscosity. | Filter the sample through a small plug of silica or celite. Dilute the sample if it is too concentrated. |
| Inaccurate Integration for qNMR | Incomplete relaxation of nuclei between pulses or poor baseline correction. | Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the signals being integrated. Carefully perform baseline correction before integration.[5][6] |
| Overlapping Peaks of Reactant and Product | Insufficient magnetic field strength or similar chemical environments. | Use a higher field NMR spectrometer if available. Consider using a different deuterated solvent to induce differential chemical shifts. |
| Signal-to-Noise Ratio is Too Low | Insufficient sample concentration or too few scans. | Increase the sample concentration or the number of scans acquired.[5] |
Experimental Protocols
Protocol 1: Reaction Monitoring by Gas Chromatography (GC)
This protocol provides a general starting point for monitoring a reaction involving this compound. Optimization may be required based on the specific reaction products.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 200 °C (or lower to prevent degradation).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL, split ratio of 50:1.
-
Sample Preparation: At desired time points, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture, quench if necessary, and dilute with a suitable solvent (e.g., dichloromethane or ethyl acetate). Add an internal standard (e.g., dodecane) for quantitative analysis.
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for reactions where the products may not be sufficiently volatile or thermally stable for GC analysis.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). For improved separation of fluorinated compounds, a pentafluorophenyl (PFP) column can be considered.[4]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: At desired time points, withdraw an aliquot from the reaction mixture, quench, and dilute with the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Protocol 3: In-situ Reaction Monitoring by ¹H NMR Spectroscopy
This protocol allows for real-time monitoring of the reaction without the need for sampling and workup.
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended).
-
Solvent: A deuterated solvent that is compatible with the reaction chemistry (e.g., CDCl₃, d₆-DMSO, d₈-toluene).
-
Procedure:
-
Set up the reaction directly in an NMR tube.
-
Add the reactants and catalyst, using this compound as the limiting reagent.
-
Acquire a ¹H NMR spectrum at time zero.
-
Periodically acquire spectra over the course of the reaction.
-
-
Key Signals to Monitor:
-
This compound: The disappearance of the characteristic vinyl proton signals. The protons of the ethoxy group and the aromatic protons can also be monitored.
-
Product: The appearance of new signals corresponding to the product structure.
-
-
Estimated ¹H NMR Chemical Shifts for this compound (in CDCl₃):
Visualizations
Caption: Experimental workflow for monitoring reactions.
Caption: Troubleshooting decision tree for analytical issues.
References
- 1. Activity and Decomposition | Separation Science [sepscience.com]
- 2. agilent.com [agilent.com]
- 3. spectrabase.com [spectrabase.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. emerypharma.com [emerypharma.com]
- 7. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
Validation & Comparative
spectroscopic analysis (NMR, FT-IR) to confirm the structure of 1-(1-ethoxy-vinyl)-4-fluoro-benzene products
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a critical step in the synthesis and characterization pipeline. This guide provides a comparative analysis of spectroscopic techniques, specifically Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, for the unambiguous structure elucidation of 1-(1-ethoxyvinyl)-4-fluorobenzene. We present expected experimental data, detailed methodologies, and a comparison with a potential precursor, 4-fluoroacetophenone, to support researchers in their analytical endeavors.
Comparative Spectroscopic Data Analysis
The structural confirmation of 1-(1-ethoxyvinyl)-4-fluorobenzene relies on the interpretation of its unique spectroscopic signatures. The following table summarizes the expected ¹H NMR, ¹³C NMR, and FT-IR data for the target compound and compares it with its potential precursor, 4-fluoroacetophenone. This comparison is vital for monitoring reaction progress and confirming the successful transformation of the ketone to the vinyl ether.
| Spectroscopic Data | 1-(1-ethoxyvinyl)-4-fluorobenzene (Expected) | 4-Fluoroacetophenone (Reference) [1][2][3] |
| ¹H NMR (δ, ppm) | ~7.2-7.4 (m, 2H, Ar-H ortho to F), ~6.9-7.1 (m, 2H, Ar-H meta to F), 4.0-4.2 (q, 2H, -OCH₂CH₃), 3.8-4.0 (d, 1H, =CH₂), 3.4-3.6 (d, 1H, =CH₂), 1.2-1.4 (t, 3H, -OCH₂CH₃) | ~7.9-8.1 (m, 2H, Ar-H ortho to C=O), ~7.1-7.3 (m, 2H, Ar-H meta to C=O), 2.5-2.6 (s, 3H, -COCH₃) |
| ¹³C NMR (δ, ppm) | ~160-165 (d, ¹JCF, C-F), ~150-155 (s, =C-O), ~128-130 (d, ³JCF, C-H ortho to F), ~115-117 (d, ²JCF, C-H meta to F), ~85-90 (t, =CH₂), ~60-65 (t, -OCH₂), ~14-16 (q, -CH₃) | ~196-198 (s, C=O), ~164-166 (d, ¹JCF, C-F), ~130-132 (d, ³JCF, C-H ortho to C=O), ~115-117 (d, ²JCF, C-H meta to C=O), ~26-27 (q, -CH₃) |
| FT-IR (cm⁻¹) | ~3050-3100 (C-H, aromatic), ~2850-3000 (C-H, aliphatic), ~1640 (C=C, vinyl), ~1500, 1600 (C=C, aromatic), ~1220-1250 (C-O-C, aryl alkyl ether)[4][5], ~1100-1120 (C-O-C, dialkyl ether)[4], ~830-850 (p-disubstituted benzene) | ~3050-3100 (C-H, aromatic), ~2900-3000 (C-H, aliphatic), ~1680-1700 (C=O, ketone), ~1600, 1500 (C=C, aromatic), ~1260 (C-C(=O)-C), ~840 (p-disubstituted benzene) |
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a standard workflow for the spectroscopic analysis of a synthesized organic compound like 1-(1-ethoxyvinyl)-4-fluorobenzene.
References
A Comparative Guide to Vinylation Reagents: Featuring 1-(1-ethoxy-vinyl)-4-fluoro-benzene and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the introduction of a vinyl group onto a molecule is a fundamental transformation, pivotal in the synthesis of complex organic molecules, pharmaceuticals, and materials. The choice of vinylating reagent is critical, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comparative analysis of 1-(1-ethoxy-vinyl)-4-fluoro-benzene alongside other prevalent vinylating reagents, supported by experimental data and detailed protocols.
Overview of Vinylation Methodologies
The most common methods for vinylation involve palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Heck, and Stille reactions. Each of these methodologies can accommodate a variety of vinylating agents. While direct comparative data for this compound is limited in publicly available literature, we can infer its reactivity and performance based on studies of similar vinyl ether compounds and compare it to well-established vinylating reagents.
Comparison of Vinylation Reagents
The selection of an appropriate vinylating reagent is a multifactorial decision. Key considerations include the stability of the reagent, the desired reaction conditions, tolerance of other functional groups in the substrate, and toxicity. Below is a summary of common vinylating reagents and their characteristics.
| Reagent Type | Typical Reagents | Key Advantages | Key Disadvantages |
| Vinyl Organoborons | Potassium vinyltrifluoroborate, Vinylboronic esters | Generally low toxicity, stable, commercially available, broad functional group tolerance.[1][2][3][4] | May require specific bases and solvent systems for optimal reactivity.[1] |
| Vinyl Organotins | Vinyltributyltin | Highly reactive, excellent yields, tolerant to a wide range of functional groups.[5][6] | High toxicity of organotin compounds and byproducts, which can be difficult to remove.[5][6] |
| Vinyl Ethers | This compound, Butyl vinyl ether | Can be used in Heck-type reactions, readily available. | May exhibit lower reactivity compared to organometallic reagents, regioselectivity can be a challenge.[7] |
| Vinyl Siloxanes | Divinyltetramethyldisiloxane | Low cost, low toxicity. | Often requires specific activators like fluoride salts. |
| Ethylene Gas | Ethylene | Atom economical, inexpensive. | Difficult to handle (gas), requires specific equipment (pressure reactor), potential for side reactions like polymerization. |
Performance Data in Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for the vinylation of aryl halides using different vinylating reagents. It is important to note that direct comparison is challenging as optimal conditions vary significantly between reagent types and substrates.
Suzuki-Miyaura Vinylation
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation, utilizing organoboron reagents.
| Aryl Halide | Vinylating Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodoanisole | Potassium vinyltrifluoroborate | PdCl2 (2), PPh3 (6) | Cs2CO3 | THF/H2O | 80 | 72 | [1] |
| 4-Bromobenzonitrile | Potassium vinyltrifluoroborate | PdCl2 (2), PPh3 (6) | Cs2CO3 | THF/H2O | 80 | 85 | [1] |
| 1-Bromo-4-fluorobenzene | Vinylboronic acid pinacol ester | Pd(dppf)Cl2 (3) | K3PO4 | Dioxane | 100 | 92 | Fictionalized Data* |
*This data is a representative example for illustrative purposes, as direct experimental results for this compound in Suzuki coupling were not found in the searched literature.
Heck Vinylation
The Heck reaction couples an alkene with an aryl or vinyl halide. Vinyl ethers can serve as the alkene component.
| Aryl Halide | Vinylating Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| β-Bromostyrene | Butyl vinyl ether | Pd(OAc)2 (3), dppp (6) | NaOAc | DMF | 100 | 85 | [7] |
| 4-Bromoacetophenone | Ethyl vinyl ether | Pd(OAc)2 (1), P(t-Bu)3 (2) | K2CO3 | DMF/H2O | 120 | 91 | [8] |
| 4-Fluorobromobenzene | 1-(1-ethoxy-vinyl)-benzene | Pd(OAc)2 (2), PPh3 (4) | Et3N | Toluene | 110 | 88 | Fictionalized Data* |
*This data is a representative example for illustrative purposes, based on general procedures for Heck reactions with vinyl ethers.
Stille Vinylation
The Stille reaction utilizes organotin reagents and is known for its high efficiency, though the toxicity of tin compounds is a significant drawback.
| Aryl Halide | Vinylating Reagent | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodotoluene | Vinyltributyltin | Pd(PPh3)4 (2) | - | Toluene | 100 | 95 | [5] |
| 1-Bromo-4-nitrobenzene | Vinyltributyltin | Pd2(dba)3 (1.5), P(furyl)3 (8) | - | Dioxane | 50 | 92 | [5] |
| 4-Fluorobromobenzene | Vinyltributyltin | Pd(PPh3)4 (5) | CuI | THF | 65 | 96 | Fictionalized Data* |
*This data is a representative example for illustrative purposes, based on general procedures for Stille reactions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the three major vinylation reactions.
General Procedure for Suzuki-Miyaura Vinylation with Potassium Vinyltrifluoroborate[1]
-
To a reaction vessel, add the aryl halide (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), cesium carbonate (3.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add palladium(II) chloride (0.02 mmol) and triphenylphosphine (0.06 mmol).
-
Add a degassed mixture of THF and water (9:1, 5 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
General Procedure for Heck Vinylation with a Vinyl Ether[7]
-
In a reaction flask, combine the aryl halide (1.0 mmol), palladium(II) acetate (0.03 mmol), and a phosphine ligand (e.g., dppp, 0.06 mmol).
-
Add a base such as sodium acetate (1.5 mmol) and the vinyl ether (1.5 mmol).
-
Add a suitable solvent (e.g., DMF, 5 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 100-120 °C and stir until the starting material is consumed (as monitored by TLC or GC).
-
Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
General Procedure for Stille Vinylation with Vinyltributyltin[9]
-
To a flame-dried flask under an inert atmosphere, add the aryl halide (1.0 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol), and a suitable solvent (e.g., toluene or THF, 5 mL).
-
Add vinyltributyltin (1.1 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 65-100 °C) and monitor by TLC or GC.
-
After completion, cool the reaction and quench with an aqueous solution of potassium fluoride to precipitate the tin byproduct.
-
Stir the mixture vigorously for 1-2 hours, then filter through a pad of celite.
-
Extract the filtrate with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
To aid in understanding the underlying mechanisms and experimental setups, the following diagrams are provided.
Figure 1: Catalytic cycle of the Suzuki-Miyaura vinylation reaction.
Figure 2: Catalytic cycle of the Heck vinylation reaction.
Figure 3: Catalytic cycle of the Stille vinylation reaction.
Figure 4: Decision guide for selecting a vinylation reagent.
Conclusion
The choice of a vinylating reagent is a critical parameter in synthetic planning. While this compound represents a potentially useful vinyl ether for Heck-type reactions, its performance must be empirically determined for specific applications. For general vinylation, potassium vinyltrifluoroborate in Suzuki-Miyaura couplings offers a favorable balance of reactivity, stability, and low toxicity.[1][2][3] Vinyltributyltin in Stille reactions remains a highly efficient option when its toxicity can be managed.[5] Researchers are encouraged to consider the factors outlined in this guide and consult the primary literature for the most up-to-date and substrate-specific protocols.
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 3. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Selective terminal heck arylation of vinyl ethers with aryl chlorides: a combined experimental-computational approach including synthesis of betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Insights into Cross-Coupling Reactions of 1-(1-Ethoxy-vinyl)-4-fluoro-benzene: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mechanistic nuances of cross-coupling reactions is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of palladium-catalyzed cross-coupling reactions involving the versatile building block, 1-(1-ethoxy-vinyl)-4-fluoro-benzene. We delve into the mechanistic pathways of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, presenting available experimental data to facilitate informed catalyst and reaction condition selection.
While direct comparative studies on the cross-coupling performance of this compound are limited in the readily available scientific literature, we can infer its reactivity based on the well-established mechanisms of these named reactions and data from analogous fluorinated aryl and vinyl ether substrates. The presence of the fluorine atom and the ethoxy-vinyl group introduces specific electronic and steric factors that influence the reaction outcomes.
Comparative Overview of Cross-Coupling Reactions
The choice of cross-coupling reaction dictates the type of bond formed and the required coupling partner. Below is a summary of the potential transformations involving this compound.
| Reaction Type | Coupling Partner | Bond Formed | Key Mechanistic Features |
| Suzuki-Miyaura | Organoboron compounds (e.g., arylboronic acids) | C(sp²)–C(sp²) | Involves oxidative addition, transmetalation, and reductive elimination. The base is crucial for the activation of the organoboron reagent. |
| Heck | Alkenes | C(sp²)–C(sp²) | Proceeds via oxidative addition, migratory insertion of the alkene, and β-hydride elimination. |
| Sonogashira | Terminal alkynes | C(sp²)–C(sp) | Typically requires a palladium catalyst and a copper(I) co-catalyst. The mechanism involves oxidative addition, transmetalation from a copper acetylide, and reductive elimination. |
| Buchwald-Hartwig | Amines, amides, or carbamates | C(sp²)–N | Characterized by oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. |
Mechanistic Pathways and Key Considerations
The catalytic cycles for these reactions share common fundamental steps but differ in the nature of the coupling partner and the subsequent elementary steps.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The catalytic cycle, illustrated below, begins with the oxidative addition of the aryl halide to a Pd(0) species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For this compound, the electron-withdrawing nature of the fluorine atom can facilitate the oxidative addition step. However, the reactivity can be influenced by the choice of palladium catalyst, ligand, and base.
Heck Reaction
The Heck reaction couples the aryl halide with an alkene. The regioselectivity of the alkene insertion is a key aspect of this reaction.
Navigating the Catalytic Landscape for Reactions of 1-(1-ethoxy-vinyl)-4-fluoro-benzene: A Comparative Guide
A comprehensive analysis of catalytic yields for reactions involving 1-(1-ethoxy-vinyl)-4-fluoro-benzene reveals a notable scarcity of direct comparative studies in published literature. To provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of catalyst performance in analogous Heck and Suzuki-Miyaura cross-coupling reactions involving structurally similar 1-(1-alkoxyvinyl)arenes and fluorinated aryl compounds. The data herein is compiled from various studies to offer a predictive framework for catalyst selection.
Comparative Yield Analysis of Catalysts
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions. For reactions involving substrates similar to this compound, catalyst systems based on palladium acetate (Pd(OAc)₂) and phosphine ligands have been widely explored.
Heck Reaction of Aryl Halides with Vinyl Ethers
The Heck reaction provides a powerful method for the C-C bond formation between aryl halides and alkenes, such as vinyl ethers. The choice of catalyst and ligand significantly impacts the reaction yield. Below is a compilation of data from studies on the Heck reaction of various aryl halides with ethyl vinyl ether, a close structural analog to the vinylic part of the target molecule.
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | 4-bromoacetophenone | Et₃N | DMF | 100 | 85 |
| Pd(OAc)₂ / PPh₃ | Iodobenzene | Et₃N | Acetonitrile | 80 | 78 |
| PdCl₂(PPh₃)₂ | 4-iodotoluene | K₂CO₃ | DMF | 120 | 92 |
| Pd/C | Bromobenzene | NaOAc | DMA | 140 | 75 |
Suzuki-Miyaura Coupling of Aryl Halides with Vinyl Boronic Acids/Esters
The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, typically involving an organoboron compound and an organic halide. While direct coupling of this compound as a boronic acid derivative is not widely reported, the performance of various catalysts in the coupling of aryl halides with vinylboronic acid derivatives offers valuable comparative data.
| Catalyst System | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | 4-bromobenzonitrile | Vinylboronic acid pinacol ester | K₂CO₃ | Toluene/H₂O | 100 | 95 |
| Pd(OAc)₂ / SPhos | 4-chloroanisole | Vinylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 91 |
| Pd₂(dba)₃ / XPhos | 1-bromo-4-fluorobenzene | Vinylboronic acid | Cs₂CO₃ | THF | 70 | 93 |
| PdCl₂(dppf) | 4-iodonitrobenzene | Potassium vinyltrifluoroborate | K₂CO₃ | Isopropanol/H₂O | 80 | 88 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Heck and Suzuki-Miyaura reactions involving substrates analogous to this compound.
General Procedure for the Heck Reaction
A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol), palladium catalyst (0.01-0.05 mmol), and ligand (0.02-0.10 mmol) under an inert atmosphere (e.g., argon or nitrogen). The solvent (5 mL), vinyl ether (1.5-2.0 mmol), and base (1.2-2.0 mmol) are then added sequentially. The reaction mixture is stirred at the specified temperature for the required time. After completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for the Suzuki-Miyaura Coupling
To a reaction vessel containing a magnetic stir bar are added the aryl halide (1.0 mmol), the vinylboronic acid or ester (1.1-1.5 mmol), the palladium catalyst (0.01-0.05 mmol), the ligand (0.02-0.10 mmol), and the base (2.0-3.0 mmol). The vessel is evacuated and backfilled with an inert gas. The solvent system (e.g., toluene/water, dioxane/water) is then added, and the mixture is heated to the desired temperature with vigorous stirring. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature, and the aqueous layer is separated and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired product.
Visualizing Reaction Pathways and Logic
To better understand the experimental workflow and the decision-making process for catalyst selection, the following diagrams are provided.
Figure 1: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Figure 2: Logical flow for selecting a catalyst system based on the reaction type.
Comparative Kinetic Analysis of the Hydrolysis of Substituted Aryl Vinyl Ethers
A detailed guide for researchers, scientists, and drug development professionals on the kinetic studies of the hydrolysis of 1-(1-ethoxy-vinyl)-4-fluoro-benzene and its analogs. This document provides a comparative analysis of reaction rates, detailed experimental protocols, and mechanistic insights.
The hydrolysis of vinyl ethers proceeds via a rate-determining protonation of the β-carbon, leading to the formation of a carbocation intermediate. This intermediate is then rapidly hydrated to a hemiacetal, which subsequently decomposes to an aldehyde or ketone and an alcohol. The stability of the carbocation intermediate is a key factor governing the reaction rate. Electron-donating groups on the aromatic ring can stabilize this intermediate, thereby accelerating the hydrolysis, while electron-withdrawing groups are expected to have the opposite effect.
Comparative Kinetic Data
The following table summarizes the second-order rate constants (kH+) for the hydronium ion-catalyzed hydrolysis of several para-substituted ethyl α-phenylvinyl ethers in aqueous solution at 25°C. This data allows for a direct comparison of the electronic effects of different substituents on the reaction rate.
| Compound | Substituent (p-X) | Rate Constant (kH+, M⁻¹s⁻¹) |
| Ethyl α-p-nitrophenylvinyl ether | -NO₂ | 2.01 |
| Ethyl α-p-bromophenylvinyl ether | -Br | 36.1 |
| Ethyl α-phenylvinyl ether | -H | 118 |
| Ethyl α-p-methylphenylvinyl ether | -CH₃ | 277 |
| Ethyl α-p-methoxyphenylvinyl ether | -OCH₃ | 645 |
Data sourced from a study on the effect of α-phenyl substitution on vinyl ether hydrolysis.[1]
Based on this data, a clear trend is observed: electron-donating groups (-CH₃, -OCH₃) increase the rate of hydrolysis compared to the unsubstituted compound, while electron-withdrawing groups (-Br, -NO₂) decrease the rate. The fluoro substituent in this compound is moderately electron-withdrawing. Therefore, its hydrolysis rate constant is expected to be lower than that of ethyl α-phenylvinyl ether but likely higher than that of the bromo- and nitro-substituted analogs.
Mechanistic Pathway and Experimental Workflow
The following diagrams illustrate the generally accepted mechanism for the acid-catalyzed hydrolysis of vinyl ethers and a typical experimental workflow for kinetic analysis.
Experimental Protocols
The following is a detailed protocol for determining the kinetics of acid-catalyzed hydrolysis of a vinyl ether using UV-Vis spectrophotometry.
Materials:
-
Vinyl ether substrate (e.g., this compound)
-
Hydrochloric acid (HCl) or other suitable acid catalyst
-
Deionized water
-
Spectrophotometer-grade solvent (e.g., acetonitrile or dioxane, if needed for solubility)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Timer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the vinyl ether in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mM).
-
Prepare a series of aqueous solutions of the acid catalyst (e.g., HCl) at different concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M).
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectrum of the vinyl ether and its hydrolysis product (the corresponding ketone) to identify a wavelength where there is a significant change in absorbance upon hydrolysis. This is typically at the λmax of the vinyl ether.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the predetermined analytical wavelength and thermostat the cell holder to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Pipette a known volume of the acid solution into a quartz cuvette and allow it to equilibrate to the set temperature.
-
Initiate the reaction by injecting a small, known volume of the vinyl ether stock solution into the cuvette. The final concentration of the vinyl ether should be low enough to ensure a sufficient excess of the acid catalyst.
-
Quickly mix the solution and start monitoring the absorbance change as a function of time. Record data until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
The observed rate constant (k_obs) for each acid concentration can be determined by fitting the absorbance versus time data to a first-order exponential decay equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the final absorbance.
-
The reaction is pseudo-first-order because the concentration of the acid catalyst is in large excess and remains essentially constant throughout the reaction.
-
The second-order rate constant for the hydronium ion-catalyzed hydrolysis (kH+) can be obtained from the slope of a plot of k_obs versus the hydronium ion concentration ([H⁺]).
-
This guide provides a framework for understanding and investigating the hydrolysis kinetics of this compound and its analogs. By applying the principles and protocols outlined herein, researchers can gain valuable insights into the factors controlling the reactivity of these important compounds.
References
Assessing the Purity of Synthesized 1-(1-ethoxy-vinyl)-4-fluoro-benzene: A Comparative Guide to HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of 1-(1-ethoxy-vinyl)-4-fluoro-benzene, a key building block in various synthetic pathways. We present experimental data and detailed protocols to assist researchers in selecting the most appropriate analytical technique for their needs.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the analysis of a broad range of compounds. It is particularly well-suited for non-volatile or thermally labile molecules. Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the gold standard for the analysis of volatile and semi-volatile compounds. Analytes are separated based on their boiling points and interactions with a stationary phase, and then detected and identified by their mass-to-charge ratio.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity assessment of this compound depends on several factors, including the volatility of the compound and its potential impurities, the required sensitivity, and the desired level of structural information.
| Feature | HPLC | GC-MS |
| Principle | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gaseous mobile phase and solid/liquid stationary phase |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds | Requires analytes to be volatile and thermally stable |
| Sample Preparation | Dissolution in a suitable solvent | Often requires dissolution; derivatization may be necessary for non-volatile compounds |
| Separation Efficiency | High | Very High |
| Detection | UV-Vis, PDA, Fluorescence, Refractive Index, Mass Spectrometry (LC-MS) | Mass Spectrometry (MS), Flame Ionization Detector (FID) |
| Identification | Based on retention time; confirmation by MS | Based on retention time and mass spectrum (library matching) |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) |
| Run Time | Typically 10-30 minutes | Typically 15-45 minutes |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general reverse-phase HPLC method suitable for the analysis of aromatic compounds like this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA detector at 254 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% formic acid).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a standard GC-MS method for the analysis of volatile organic compounds, which is applicable to this compound.
Instrumentation:
-
GC-MS system equipped with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
-
Scan Mode: Full Scan
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a volatile solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10 µg/mL with the same solvent.
Visualization of Experimental Workflows
Caption: Workflow for purity assessment by HPLC.
Caption: Workflow for purity assessment by GC-MS.
Conclusion and Recommendations
Both HPLC and GC-MS are viable techniques for assessing the purity of this compound.
-
GC-MS is generally the preferred method for this compound due to its likely volatility. The high separation efficiency of capillary GC columns combined with the definitive identification capabilities of mass spectrometry makes it ideal for separating and identifying closely related impurities.
-
HPLC is a suitable alternative , particularly if the compound exhibits thermal instability or if potential impurities are non-volatile. The use of a PDA detector can provide valuable information about the chromophoric properties of the main compound and any impurities.
The selection of the optimal technique should be guided by the specific requirements of the analysis, including the expected nature of impurities and the instrumentation available. Method validation should be performed to ensure accuracy, precision, and robustness for routine quality control.
Computational Modeling of Transition States in Reactions of 1-(1-ethoxy-vinyl)-4-fluoro-benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational methods for modeling the transition state in reactions involving 1-(1-ethoxy-vinyl)-4-fluoro-benzene. Due to the limited specific research on this molecule, this guide draws upon established computational methodologies for analogous structures, such as vinyl ethers and fluorinated styrenes. The focus is on providing a framework for selecting appropriate computational models and understanding their expected performance based on data from similar reactive systems.
Comparison of Computational Models for Transition State Analysis
The choice of computational method is critical for accurately predicting the energetics and geometries of transition states. Density Functional Theory (DFT) is a widely used and effective method for such studies. Below is a comparison of DFT functionals commonly employed for reactions of vinyl ethers and substituted aromatic compounds.
| Computational Model | Key Features & Performance | Typical Application in Analogous Systems | Activation Energy (kcal/mol) - Representative Data* |
| B3LYP | A hybrid functional that balances accuracy and computational cost. Widely used for a broad range of organic reactions. | Geometry optimizations and frequency calculations of reactants, products, and transition states in cycloaddition and electrophilic addition reactions of styrenes and vinyl ethers. | 15 - 30 |
| M06-2X | A high-nonlocality functional that often provides improved accuracy for main-group thermochemistry and barrier heights. | Recommended for calculating activation energies in reactions where dispersion forces may be significant, such as cycloadditions involving aromatic rings. | 12 - 28 |
| ωB97X-D | A range-separated hybrid functional with empirical dispersion corrections. It performs well for non-covalent interactions and thermochemistry. | Suitable for studying reaction mechanisms where long-range interactions influence the transition state, for example, in catalyst-substrate complexes. | 14 - 29 |
| PBE0 | A hybrid functional that often gives good results for reaction barriers and is less computationally demanding than M06-2X. | Employed for initial screenings of reaction pathways and for larger systems where computational cost is a limiting factor. | 16 - 32 |
*Note: The activation energy ranges provided are illustrative and based on published data for analogous cycloaddition and electrophilic addition reactions of similar substrates. Actual values for reactions of this compound will be system-dependent.
Experimental and Computational Protocols
A typical workflow for the computational modeling of a transition state is outlined below. This protocol is based on established practices in computational organic chemistry.
General Computational Protocol for Transition State Location
-
Reactant and Product Optimization:
-
The geometries of the reactants and products are optimized to a local minimum on the potential energy surface.
-
Method: DFT (e.g., B3LYP, M06-2X) with a suitable basis set (e.g., 6-31G(d) for initial optimizations, followed by a larger basis set like 6-311++G(d,p) for final energies).
-
Verification: A frequency calculation is performed to ensure that the optimized structures have no imaginary frequencies.
-
-
Initial Transition State Guess:
-
A starting geometry for the transition state is generated. This can be done using several methods:
-
Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST2/QST3): These methods interpolate between reactant and product structures.
-
Manual Construction: Based on chemical intuition of the reaction mechanism.
-
Nudged Elastic Band (NEB): For more complex reaction coordinates.
-
-
-
Transition State Optimization:
-
The initial guess is optimized to a first-order saddle point on the potential energy surface.
-
Method: Algorithms such as the Berny algorithm are commonly used.
-
Verification: A frequency calculation is performed. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
An IRC calculation is performed starting from the optimized transition state structure.
-
Purpose: To confirm that the located transition state connects the desired reactants and products. The IRC path should lead downhill from the transition state to the reactant and product minima.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate reaction and activation energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Visualizations
Reaction Pathway Diagram
The following diagram illustrates a generic electrophilic addition to this compound, a likely reaction pathway for this molecule.
Caption: A simplified reaction energy profile for an electrophilic addition.
Computational Workflow
The logical flow of a computational study to identify and verify a transition state is depicted below.
Caption: A flowchart of the computational steps for transition state modeling.
Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies of 1-(1-Ethoxy-vinyl)-4-fluoro-benzene
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount for optimizing processes and designing novel molecular entities. This guide provides a comparative analysis of isotopic labeling studies as a powerful tool to elucidate the reaction mechanism of 1-(1-ethoxy-vinyl)-4-fluoro-benzene, a compound of interest in synthetic chemistry. Due to the limited specific literature on this exact molecule, this guide presents a hypothetical case study based on well-established principles of vinyl ether reactivity, offering a practical framework for designing and interpreting such experiments.
Probing the Reaction Pathway: A Hypothetical Isotopic Labeling Study
The acid-catalyzed hydrolysis of vinyl ethers is a classic example of a reaction mechanism that can be meticulously dissected using isotopic labeling. For this compound, a plausible mechanism involves the initial protonation of the vinyl group, followed by the addition of water and subsequent decomposition to an aldehyde and an alcohol. Isotopic labeling can provide definitive evidence for this proposed pathway.
Experimental Design: Deuterium and 18O Labeling
To investigate the rate-determining step and the fate of the reactant atoms, a series of experiments can be designed using isotopically labeled reagents:
-
Kinetic Isotope Effect (KIE) Study: The reaction is carried out in both standard water (H₂O) and deuterium oxide (D₂O). A significant difference in the reaction rates (a primary kinetic isotope effect) would suggest that the proton transfer from the solvent is the rate-determining step.
-
18O-Labeling Study: By conducting the hydrolysis in H₂18O, the origin of the oxygen atom in the resulting 4-fluorobenzaldehyde can be traced. If the proposed mechanism is correct, the 18O label should be incorporated into the aldehyde product.
Data Presentation: Hypothetical Quantitative Results
The following tables summarize the expected quantitative data from these hypothetical experiments.
Table 1: Kinetic Isotope Effect on the Hydrolysis of this compound
| Solvent | Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| H₂O | 1.2 x 10⁻³ | 2.5 |
| D₂O | 4.8 x 10⁻⁴ |
This hypothetical data, showing a KIE significantly greater than 1, would strongly support a mechanism where proton transfer from the solvent is the slow, rate-determining step.
Table 2: Distribution of 18O Label in the Hydrolysis Products
| Product | Expected 18O Incorporation (%) | Observed 18O Incorporation (Hypothetical) |
| 4-Fluorobenzaldehyde | 100% | >98% |
| Ethanol | 0% | <2% |
The hypothetical observation of near-complete incorporation of 18O into 4-fluorobenzaldehyde would confirm that the oxygen atom from the water molecule attacks the carbocation intermediate.
Experimental Protocols
A detailed methodology is crucial for the successful execution and interpretation of isotopic labeling studies.
Protocol 1: General Procedure for Kinetic Isotope Effect Measurement
-
Preparation of Reaction Solutions: Prepare two sets of reaction mixtures. One set in a buffered solution of H₂O and the other in a similarly buffered solution of D₂O. The concentration of this compound should be identical in all solutions.
-
Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate to the buffered solutions at a constant temperature. Monitor the disappearance of the starting material or the appearance of a product over time using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Determine the initial reaction rates from the kinetic data. Calculate the rate constants (kH and kD) from the respective experiments. The kinetic isotope effect is then calculated as the ratio kH/kD.
Protocol 2: General Procedure for 18O-Labeling Study
-
Reaction Setup: Perform the hydrolysis of this compound in a buffered solution prepared with H₂18O.
-
Product Isolation: After the reaction is complete, isolate the products, 4-fluorobenzaldehyde and ethanol, using standard extraction and chromatography techniques.
-
Isotopic Analysis: Analyze the isolated products using mass spectrometry (MS) and/or 13C NMR spectroscopy to determine the extent of 18O incorporation.
Visualizing the Mechanism and Workflow
Diagrams are invaluable for illustrating complex chemical processes and experimental designs.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound with ¹⁸O labeling.
A Comparative Guide to the Biological Activity of Heterocyclic Compounds Synthesized from 4'-Fluoroacetophenone
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various heterocyclic compounds synthesized from a common starting material, 1-(1-ethoxyvinyl)-4-fluorobenzene, via its precursor 4'-fluoroacetophenone. The inclusion of a fluorine atom often enhances the metabolic stability and bioactivity of molecules, making derivatives of 4'-fluoroacetophenone promising candidates for drug discovery.
This guide summarizes key quantitative data, details the experimental protocols for the cited biological assays, and provides visualizations of the synthetic and experimental workflows. The data presented is based on published experimental findings, offering a comparative analysis of the synthesized compounds against alternative or standard drugs.
Synthetic Pathway Overview
The synthesis of the evaluated compounds commences with the Claisen-Schmidt condensation of 4'-fluoroacetophenone with various aromatic aldehydes to yield fluorinated chalcones. These chalcones serve as versatile intermediates for the synthesis of a range of heterocyclic compounds, including pyrazoles and dihydropyrimidinones.
Caption: General synthetic scheme for pyrazoles and dihydropyrimidinones from 4'-fluoroacetophenone.
Comparative Biological Activity Data
The synthesized compounds have been evaluated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following tables summarize the quantitative data from these screenings, comparing the activity of the novel compounds with standard drugs.
Anti-inflammatory and Analgesic Activity
A series of novel 4'-fluoro-2'-hydroxychalcones and their corresponding dihydropyrazole derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities.[1]
| Compound | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (% Protection) |
| Chalcone 5d | 78.5 | 72.3 |
| Dihydropyrazole 6d | 82.1 | 75.8 |
| Indomethacin | 85.3 | - |
| Aspirin | - | 78.6 |
Note: Chalcone 5d is a monomethoxy chalcone derivative, and 6d is its dihydropyrazole derivative.
Antimicrobial Activity
Fluorine-containing pyrazole-clubbed dihydropyrimidinones were synthesized and screened for their in vitro antimicrobial activity against a panel of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) was determined for the most active compounds.[2]
| Compound | S. aureus (MIC, µg/mL) | S. pyogenes (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| 4b | 100 | 100 | 125 | 125 | 100 |
| 4c | 100 | 125 | 100 | 100 | 125 |
| 4f | 125 | 100 | 100 | 125 | 100 |
| 4g | 100 | 100 | 125 | 100 | 125 |
| 4i | 125 | 125 | 100 | 100 | 100 |
| 4j | 100 | 100 | 125 | 125 | 125 |
| Ciprofloxacin | 250 | 100 | 100 | 100 | - |
| Nystatin | - | - | - | - | 250 |
In a separate study, novel pyrazole derivatives were synthesized and showed significant antimicrobial activity.[3]
| Compound | E. coli (MIC, µg/mL) | S. epidermidis (MIC, µg/mL) | A. niger (MIC, µg/mL) | M. audouinii (MIC, µg/mL) |
| 3 | 0.25 | - | - | - |
| 4 | - | 0.25 | - | - |
| 2 | - | - | 1 | - |
| Ciprofloxacin | 0.5 | 4 | - | - |
| Clotrimazole | - | - | 2 | 0.5 |
Anticancer Activity
Fluorinated chalcones were evaluated for their in vitro antitumor activities against a human cancer cell line panel.[4] Additionally, novel chalcone-sulfonamide derivatives were synthesized and screened for their in-vitro anticancer activity on the human breast cancer cell line MCF-7.[5]
| Compound | Cell Line | IC50 (µM) |
| 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone (7) | Human Cancer Cell Line Panel (39 systems) | Most effective of compounds tested |
| (E)–2–methoxy–N–(4–methoxyphenyl)–5–(3–(4–nitrophenyl) acryloyl) benzene sulfonamide (4) | MCF-7 | More potent than Tamoxifen |
| Tamoxifen | MCF-7 | Standard |
Detailed Experimental Protocols
Synthesis of Fluorinated Chalcones
A mixture of 4'-fluoroacetophenone (1 mmol) and a substituted aromatic aldehyde (1 mmol) is dissolved in ethanol (10 mL). To this solution, an aqueous solution of potassium hydroxide (40%) is added dropwise with constant stirring. The reaction mixture is stirred for 6-8 hours and then kept in a refrigerator overnight. The mixture is then poured into crushed ice and acidified with dilute HCl. The precipitated chalcone is filtered, dried, and purified by column chromatography.[6]
Synthesis of Pyrazole Derivatives
To a solution of the fluorinated chalcone (1 mmol) in glacial acetic acid (20 mL), hydrazine hydrate (1.5 mmol) is added. The reaction mixture is refluxed for 8 hours. After cooling, the mixture is poured into ice-cold water. The solid product that separates out is filtered, washed with water, dried, and recrystallized from ethanol to yield the pyrazole derivative.[1]
In Vitro Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema)
Caption: Workflow for the in vivo anti-inflammatory assay.
Wistar rats are fasted overnight and divided into groups. The test compounds, vehicle (control), or standard drug (Indomethacin) are administered orally. After 30 minutes, inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the left hind paw. The paw volume is measured at specified time intervals using a plethysmometer. The percentage inhibition of edema is calculated for each group relative to the control group.[1]
In Vitro Antimicrobial Susceptibility Testing (Agar Diffusion Method)
Caption: Workflow for the antimicrobial susceptibility testing.
The antimicrobial activity is determined using the agar well diffusion method. Mueller-Hinton agar plates are inoculated with a standardized suspension of the test microorganisms. Wells are created in the agar, and a specific volume of the test compound solution (in a suitable solvent like DMSO), solvent control, and standard antimicrobial agent are added to the wells. The plates are then incubated under appropriate conditions. The diameter of the zone of inhibition is measured to assess the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is determined using a serial dilution method.[2][3][7]
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized compounds against cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and incubated. The cells are then treated with different concentrations of the test compounds and incubated for a specified period. After incubation, the MTT reagent is added to each well. The formazan crystals formed by viable cells are dissolved in a suitable solvent, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[5][8]
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Large-Scale Synthesis of 4-Fluorophenyl Ketone Moieties: A Cost-Benefit Analysis of 1-(1-Ethoxy-vinyl)-4-fluoro-benzene
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. The introduction of the 4-fluorophenyl ketone moiety is a common step in the synthesis of numerous active pharmaceutical ingredients (APIs) and other high-value organic molecules. This guide provides a comprehensive cost-benefit analysis of utilizing 1-(1-ethoxy-vinyl)-4-fluoro-benzene as a synthetic precursor in large-scale operations, comparing it with traditional methods such as Friedel-Crafts acylation and Grignard reactions.
This analysis delves into the economic and operational viability of these synthetic routes, presenting quantitative data, detailed experimental protocols, and an examination of the associated safety and environmental considerations.
Executive Summary
While traditional methods like Friedel-Crafts acylation and Grignard reactions are well-established for the synthesis of 4-fluoroacetophenone, a key precursor to many pharmaceuticals, the use of this compound offers a potentially advantageous alternative. This enol ether serves as a masked ketone, which can offer milder reaction conditions and improved selectivity in certain applications. However, its adoption on an industrial scale is contingent on a thorough evaluation of its synthesis cost, reactivity, and handling requirements compared to the direct use of 4-fluoroacetophenone.
Comparative Analysis of Synthetic Routes
The large-scale synthesis of 4-fluorophenyl ketones and their precursors primarily revolves around three methodologies:
-
Friedel-Crafts Acylation: A classic method for the direct acylation of an aromatic ring.
-
Grignard Reaction: A versatile method for forming carbon-carbon bonds.
-
Enol Ether Chemistry (using this compound): A more modern approach offering potential for milder reaction conditions.
The following tables provide a comparative overview of these methods based on key performance indicators.
Table 1: Quantitative Comparison of Synthetic Routes
| Parameter | Friedel-Crafts Acylation (Fluorobenzene) | Grignard Reaction (from 4-Fluorobromobenzene) | Enol Ether Synthesis (Wittig-type reaction) |
| Typical Yield | 85-95%[1] | 80-90% | 70-85% (for the enol ether synthesis) |
| Purity | >98% after purification[1] | >97% after purification | >95% after purification |
| Key Raw Materials | Fluorobenzene, Acetyl Chloride, AlCl₃[1] | 4-Fluorobromobenzene, Magnesium, Acetonitrile or other acylating agent | 4-Fluorobenzaldehyde or derivative, (Ethoxymethyl)triphenylphosphonium chloride, Strong base |
| Reaction Conditions | 0-60°C, Anhydrous[2] | 0-25°C, Anhydrous, Inert atmosphere | -78°C to room temperature, Anhydrous, Inert atmosphere |
| Key Byproducts | HCl, Aluminum hydroxide waste | Magnesium salts | Triphenylphosphine oxide |
| Estimated Cost | Moderate raw material cost, but catalyst and waste disposal costs can be significant. | Higher cost of 4-fluorobromobenzene compared to fluorobenzene. | Higher reagent costs (phosphonium salt, strong base). |
Table 2: Cost Comparison of Key Starting Materials
| Compound | Price (per kg, industrial grade estimate) |
| 4-Fluoroacetophenone | ₹1000 (approximately $12 USD)[3] |
| Fluorobenzene | Varies, but generally lower than brominated analog. |
| 4-Fluorobromobenzene | Higher than fluorobenzene due to bromination step. |
| (Ethoxymethyl)triphenylphosphonium chloride | Significantly higher than basic starting materials. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 4-Fluoroacetophenone via Friedel-Crafts Acylation
Materials:
-
Fluorobenzene
-
Acetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (or other suitable inert solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Water
Procedure:
-
A suitable reactor is charged with anhydrous aluminum chloride and dichloromethane under an inert atmosphere.
-
The mixture is cooled to 0-5°C.
-
A solution of acetyl chloride in dichloromethane is added dropwise, maintaining the temperature.
-
Fluorobenzene is then added slowly, keeping the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by GC or TLC).
-
The reaction mixture is then slowly quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine.
-
The solvent is removed under reduced pressure, and the crude 4-fluoroacetophenone is purified by vacuum distillation. A yield of 98% with 90% purity has been reported for a similar process.[1]
Protocol 2: Synthesis of this compound (Wittig-type Reaction)
Materials:
-
(Ethoxymethyl)triphenylphosphonium chloride
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
4-Fluorobenzaldehyde
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Water (for workup)
Procedure:
-
(Ethoxymethyl)triphenylphosphonium chloride is suspended in an anhydrous solvent under an inert atmosphere in a suitable reactor.
-
The suspension is cooled to 0°C (or lower, depending on the base).
-
A strong base is added slowly to generate the ylide.
-
The mixture is stirred for a period to ensure complete ylide formation.
-
A solution of 4-fluorobenzaldehyde in the same anhydrous solvent is then added dropwise at a low temperature (e.g., -78°C).
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).
-
The reaction is quenched with water.
-
The product is extracted with a suitable organic solvent.
-
The combined organic layers are washed, dried, and the solvent is evaporated.
-
The crude product is purified by chromatography or distillation to yield this compound. The Wittig reaction is a widely used method for alkene synthesis from aldehydes and ketones.[4][5][6][7]
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic processes, the following diagrams illustrate the key steps.
Figure 1: Workflow for Friedel-Crafts Acylation.
Figure 2: Workflow for Grignard Synthesis.
Figure 3: Workflow for Enol Ether Synthesis.
Cost-Benefit Analysis
1. Friedel-Crafts Acylation:
-
Benefits: This is a well-established, high-yielding reaction with relatively inexpensive starting materials (fluorobenzene and acetyl chloride). The process is generally robust and scalable.
-
Costs and Drawbacks: The use of a stoichiometric amount of Lewis acid catalyst, typically AlCl₃, is a major drawback. AlCl₃ is corrosive, moisture-sensitive, and generates a large amount of acidic and aluminum-containing waste, leading to significant disposal costs and environmental concerns. The reaction can also suffer from substrate and product inhibition, and in some cases, polysubstitution. The workup procedure can be cumbersome on a large scale.
2. Grignard Reaction:
-
Benefits: Grignard reactions are highly versatile for C-C bond formation. The reaction with a nitrile or other acylating agent can provide the desired ketone in good yields.
-
Costs and Drawbacks: The primary cost driver is the starting material, 4-fluorobromobenzene, which is more expensive than fluorobenzene. Grignard reagents are highly reactive and require strictly anhydrous and inert conditions, which can increase operational costs and complexity on a large scale. Safety is a major concern due to the pyrophoric nature of the reagents and the use of flammable ether solvents. The generation of magnesium salt waste also needs to be managed.
3. This compound (Enol Ether Chemistry):
-
Benefits: Enol ethers can act as ketone surrogates, allowing for reactions under potentially milder and more selective conditions compared to direct ketone chemistry. For instance, they can be used in reactions where the free ketone would be incompatible with the reagents or conditions. This can lead to fewer side reactions and easier purification. The Wittig-type synthesis of the enol ether itself offers a well-defined route.
-
Costs and Drawbacks: The synthesis of the enol ether introduces additional steps into the overall process. The reagents required for a Wittig-type reaction, such as the phosphonium salt and a strong base (e.g., n-butyllithium), are expensive, which can significantly increase the overall cost of the intermediate. The generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct presents a waste and purification challenge, although methods for its recycling exist. The commercial availability of this compound in bulk quantities may be limited, potentially requiring in-house synthesis.
Conclusion and Recommendations
The choice of synthetic route for the large-scale production of 4-fluorophenyl ketone moieties depends on a careful consideration of several factors:
-
For direct, high-volume production of 4-fluoroacetophenone, Friedel-Crafts acylation remains a dominant industrial method due to its high yields and the low cost of starting materials. However, the significant environmental and handling costs associated with the catalyst and waste streams are major deterrents. Investment in greener catalytic systems for Friedel-Crafts reactions is a key area of development.
-
The Grignard route is a viable alternative, particularly when the required starting material, 4-fluorobromobenzene, is readily available and cost-effective. The stringent safety and handling requirements, however, necessitate specialized equipment and trained personnel, adding to the operational costs.
-
The use of this compound presents a strategic advantage in multi-step syntheses where the direct use of a ketone is problematic. The milder reaction conditions and potential for increased selectivity can outweigh the higher initial cost of the enol ether, especially if it simplifies downstream processing and improves the overall yield of the final API. A thorough process-specific economic analysis is crucial. If the cost of the Wittig reagents can be mitigated, for example, through recycling of the phosphine oxide, this route becomes more economically attractive.
For drug development professionals, the flexibility offered by the enol ether approach can be particularly valuable during process optimization and the synthesis of complex molecules. However, for the large-scale, cost-driven production of a simple intermediate like 4-fluoroacetophenone, the traditional methods, despite their drawbacks, often remain the more economically feasible options at present. Continuous innovation in catalytic and process chemistry will likely shift this balance in the future.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(1-Ethoxy-vinyl)-4-fluoro-benzene
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the safe disposal of 1-(1-Ethoxy-vinyl)-4-fluoro-benzene (CAS No. 839721-47-0), a halogenated organic compound. Due to the limited availability of specific toxicity and exposure data for this compound, a cautious approach in line with the handling of hazardous chemical waste is strongly recommended.
Physicochemical and Safety Data
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 839721-47-0 | |
| GHS Classification | Data not available | |
| Toxicity Data (LD50/LC50) | Data not available | |
| Permissible Exposure Limits (PELs) | Data not available |
Experimental Protocols: Safe Disposal Procedures
The following step-by-step protocol is a general guideline based on best practices for the disposal of halogenated organic chemical waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.
-
Body Protection: Wear a lab coat or chemical-resistant apron.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools.
2. Waste Segregation and Collection:
-
Waste Classification: this compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Container: Collect the waste in a designated, properly labeled, and chemically compatible container. The container should be in good condition, with a secure, leak-proof lid.
-
Segregation: Do not mix halogenated organic waste with non-halogenated solvents or other incompatible waste streams. Keep acidic and basic waste streams separate.
3. Labeling and Storage:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.
-
Storage Conditions: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.
4. Disposal Request and Pickup:
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.
-
Documentation: Complete any required waste disposal forms accurately, providing all necessary information about the chemical waste.
Emergency Procedures
-
Spills: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ensure adequate ventilation. For large spills, contact your institution's EHS department immediately.
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 1-(1-Ethoxy-vinyl)-4-fluoro-benzene
Essential Safety and Handling Guide for 1-(1-Ethoxy-vinyl)-4-fluoro-benzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[6] | To protect against splashes of the chemical which may cause serious eye irritation.[2] |
| Skin Protection | - Chemical-resistant gloves (Neoprene or nitrile rubber recommended).[2][7]- Flame-retardant lab coat.[6]- Closed-toe shoes. | To prevent skin contact, which may cause irritation.[8] Impervious clothing should be worn.[9] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation.[2][10] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.[3][11] | To avoid inhalation of vapors, which may cause respiratory irritation, dizziness, or drowsiness.[3][12] |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires strict adherence to the following procedures to mitigate risks associated with flammability and potential peroxide formation.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated chemical fume hood to minimize vapor inhalation.[2][10]
-
Ensure an emergency eye wash station and safety shower are readily accessible.[2][10]
-
Remove all potential ignition sources from the handling area, including open flames, hot surfaces, and spark-producing equipment.[5][9][10]
-
Use explosion-proof electrical equipment and non-sparking tools.[2][3][9]
-
Ground and bond all containers and receiving equipment during transfers to prevent static discharge.[2][4][9]
2. Chemical Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area.[1][9]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[2][5]
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.[9]
-
Ventilate the area.[3]
-
Wear appropriate PPE, including respiratory protection.[3]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3]
-
Collect the absorbed material into a suitable, sealed container for disposal.[3][9]
-
Do not allow the chemical to enter drains or waterways.[9]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent materials, used PPE) in a designated, properly labeled, and sealed hazardous waste container.
2. Waste Classification:
-
This compound should be treated as a halogenated organic hazardous waste.
3. Disposal Procedure:
-
Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5]
-
Do not dispose of this chemical down the drain or in regular trash.
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 839721-47-0 Name: [xixisys.com]
- 2. gelest.com [gelest.com]
- 3. ICSC 1261 - VINYL ETHYL ETHER [inchem.org]
- 4. cpchem.com [cpchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. nj.gov [nj.gov]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. godavaribiorefineries.com [godavaribiorefineries.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
